21-Hydroxyoligomycin A
Description
structure given in first source
Properties
Molecular Formula |
C45H74O12 |
|---|---|
Molecular Weight |
807.1 g/mol |
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+/t24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34+,35-,36-,38+,40+,41+,42-,44+,45+/m0/s1 |
InChI Key |
SCVGLVGTMYJVOI-AAYFJTACSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking a Potential Anti-Cancer Agent: A Technical Guide to 21-Hydroxyoligomycin A from Streptomyces cyaneogriseus ssp. noncyanogenus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Streptomyces cyaneogriseus ssp. noncyanogenus as a source of the promising anti-cancer agent, 21-Hydroxyoligomycin A. This document outlines the available data on production, detailed experimental protocols for fermentation, extraction, and purification, and visual representations of key biological and experimental workflows.
Introduction
Streptomyces cyaneogriseus ssp. noncyanogenus is a thermotolerant bacterium known for its production of the commercially important macrolide antibiotic, nemadectin (B27624).[1][2] A significant co-metabolite in this fermentation is this compound, a rare member of the oligomycin (B223565) class of compounds. Emerging research has identified this compound as a putative anti-cancer agent due to its ability to inhibit the plasma membrane localization of K-Ras, a key protein in many human cancers. While originally identified as Nemadectin omega, its distinct bioactivity warrants specific investigation. This guide serves as a comprehensive resource for researchers looking to explore the production and application of this intriguing molecule.
Quantitative Production Data
Table 1: Nemadectin Production Yields from Streptomyces cyaneogriseus ssp. noncyanogenus
| Strain | Genetic Modification | Nemadectin Yield (mg/L) | Reference |
| MOX-101 (Wild-type) | - | Not specified | [3] |
| MOX-101 | Overexpression of nemR (native promoter) | Increased by 56.5% vs. wild-type | [3] |
| MOX-101 | Overexpression of nemR (strong constitutive promoter) | Increased by 73.5% vs. wild-type | [3] |
| MOX-101 | Overexpression of nemadectin biosynthetic gene cluster (CRISPR) | 509 | [3] |
Experimental Protocols
The following protocols are based on established methods for the cultivation of Streptomyces species and the extraction of related secondary metabolites.[4][5][6] Optimization will be necessary to maximize the yield of this compound.
Fermentation of Streptomyces cyaneogriseus ssp. noncyanogenus
This protocol outlines the steps for the cultivation of S. cyaneogriseus ssp. noncyanogenus for the production of this compound.
Materials:
-
Streptomyces cyaneogriseus ssp. noncyanogenus culture
-
Seed medium (e.g., X-medium: soyabean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol (B35011) 15 mL/L, pH 6.9-7.0)[5]
-
Production medium (e.g., ISP-2 medium or optimized medium with glucose, corn starch, and soybean meal)[6]
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium with a stock culture of S. cyaneogriseus ssp. noncyanogenus. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.[5][7]
-
Production Culture: Transfer the seed culture (typically 5% v/v) to 1 L flasks containing 200 mL of production medium.[6]
-
Fermentation: Incubate the production flasks at 30°C with shaking at 220 rpm for 7 to 12 days.[6][7] The optimal fermentation time should be determined by analyzing the production of this compound at different time points.
-
Monitoring: Monitor the pH of the culture and the production of this compound periodically using analytical techniques such as HPLC.
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of polyketide metabolites from Streptomyces fermentation broth.
Materials:
-
Fermentation broth from S. cyaneogriseus ssp. noncyanogenus
-
Ethyl acetate
-
Rotary evaporator
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system for chromatography (e.g., a gradient of methanol (B129727) in chloroform)[5]
-
Analytical and preparative HPLC systems
Procedure:
-
Extraction:
-
Initial Purification (Column Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto silica gel.
-
Pack a silica gel column with a non-polar solvent (e.g., chloroform).
-
Apply the silica gel with the adsorbed extract to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., increasing concentrations of methanol in chloroform).[5]
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the final compound using analytical HPLC.
-
Analytical Characterization
The structure and identity of the purified this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and retention time of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the detailed chemical structure.[8][9]
Visualizations
Generalized Oligomycin Biosynthesis Pathway
Oligomycins are polyketides synthesized by a Type I Polyketide Synthase (PKS) system. The following diagram illustrates a generalized pathway for their biosynthesis.
References
- 1. Complete genome sequence of Streptomyces cyaneogriseus ssp. noncyanogenus, the thermotolerant producer of commercial antibiotics nemadectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influences of fermentation conditions on the biosynthesy capacite of antibiotics against Fusarium oxysporum of two Streptomyces strains Streptomyces cyaneogriceus HD54 and Streptomyces hygroscopicus HD58 | Academia Journal of Biology [vjs.ac.vn]
- 8. New nemadectin congener from Streptomyces microflavus neau3: fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
21-Hydroxyoligomycin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Hydroxyoligomycin A is a macrolide natural product with significant potential in anticancer research. Isolated from Streptomyces cyaneogriseus ssp. noncyanogenus, its complex chemical architecture and potent biological activity have garnered considerable scientific interest.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological function of this compound, with a focus on its role as an inhibitor of K-Ras plasma membrane localization. Detailed experimental methodologies for its isolation and structural elucidation are presented, alongside a visualization of its targeted signaling pathway.
Chemical Structure and Properties
This compound is a member of the oligomycin (B223565) family of macrolides, characterized by a large lactone ring.[3] Its molecular formula is C45H74O12, with a molecular weight of 807.1 g/mol .[2] The structure features a 26-membered macrolactone ring, a spiroketal system, and numerous stereocenters, contributing to its molecular complexity.
General Properties
| Property | Value | Reference |
| Molecular Formula | C45H74O12 | [2] |
| Molecular Weight | 807.1 g/mol | [2] |
| Appearance | White lyophilisate | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; practically insoluble in water. | [2] |
| Source Organism | Streptomyces cyaneogriseus ssp. noncyanogenus | [1][2] |
Stereochemistry
The absolute stereochemistry of this compound has been unequivocally determined through a combination of 2D NMR experiments and single-crystal X-ray diffraction analysis.[1][4] The molecule possesses 19 chiral centers, and their absolute configurations have been established as follows: 4S, 5R, 6S, 8R, 9R, 10S, 12R, 13S, 14R, 20S, 21R, 23S, 24R, 25R, 26S, 27R, 30S, 31S, and 33R.[4] The chirality at the C-21 position, which bears the hydroxyl group distinguishing it from other oligomycins, was determined to be R based on J-based configuration analysis.[1][4]
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While the complete ¹H and ¹³C NMR chemical shift assignments have been made, a detailed data table is not publicly available in the supplementary materials of the primary publication.[1][4] The characterization involved a suite of 2D NMR experiments to establish the connectivity and relative stereochemistry of the molecule.
Biological Activity and Mechanism of Action
This compound has demonstrated potent and selective activity against mammalian tumor cell lines, with comparatively weak antifungal and nematocidal effects.[2] Its primary mechanism of anticancer action is the inhibition of K-Ras plasma membrane localization.[2]
Inhibition of K-Ras Plasma Membrane Localization
Oncogenic mutations in the K-Ras protein are prevalent in many human cancers. For the mutant K-Ras protein to exert its oncogenic effects, it must be localized to the plasma membrane. This compound has been shown to prevent this localization with high potency.
| Biological Activity Data | |
| Target | Assay |
| K-Ras Plasma Membrane Localization | Cell-based assay |
| Human Colon Cancer SW620 Cells | Cytotoxicity |
| Colorectal Carcinoma Cells | Cytotoxicity |
Data compiled from available research.[2]
Signaling Pathway
The inhibition of K-Ras localization by this compound disrupts the downstream RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival. The following diagram illustrates this pathway and the point of inhibition.
Caption: K-Ras signaling pathway and inhibition by this compound.
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation, purification, and structural elucidation of this compound, based on established methods for similar natural products.
Isolation and Purification of this compound
This protocol describes a typical workflow for obtaining pure this compound from a fermentation culture of Streptomyces cyaneogriseus ssp. noncyanogenus.
References
Probing the Mechanism of K-Ras Mislocalization: A Technical Guide to the Action of 21-Hydroxyoligomycin A
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 21-Hydroxyoligomycin A, a potent inhibitor of K-Ras plasma membrane localization. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how this natural product disrupts oncogenic K-Ras function, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Executive Summary
Oncogenic mutations in the K-Ras protein are a hallmark of many aggressive cancers, including pancreatic, colorectal, and non-small cell lung carcinomas. For its oncogenic function, K-Ras must be localized to the plasma membrane. The discovery of molecules that can disrupt this localization represents a promising therapeutic strategy. This compound, a member of the oligomycin (B223565) class of polyketides, has emerged as a nanomolar inhibitor of K-Ras plasma membrane localization.[1][2][3][4][5] This document details the mechanism of action of this compound, providing a comprehensive resource for researchers in the field of cancer biology and drug discovery.
Quantitative Analysis of Bioactivity
This compound and its analogs have demonstrated exceptional potency in inhibiting the localization of K-Ras to the plasma membrane. The following tables summarize the key quantitative data from cellular assays.
Table 1: Inhibition of K-Ras Plasma Membrane Localization by Oligomycin Analogs [2][3]
| Compound | IC50 (nM) for K-Ras Mislocalization | Maximum Effect (Emax) |
| Oligomycin A | ~1.5 - 14 | 0.67 - 0.75 |
| Oligomycin B | ~1.5 - 14 | 0.67 - 0.75 |
| Oligomycin C | ~1.5 - 14 | 0.67 - 0.75 |
| Oligomycin D | ~1.5 - 14 | 0.67 - 0.75 |
| Oligomycin E | ~1.5 - 14 | 0.67 - 0.75 |
| This compound | 4.82 | 0.67 - 0.75 |
| 21-hydroxy-oligomycin C | ~1.5 - 14 | 0.67 - 0.75 |
| 40-hydroxy-oligomycin B | ~1.5 - 14 | 0.67 - 0.75 |
Table 2: Cytotoxicity and P-glycoprotein Inhibition [1][2][3]
| Compound | Cytotoxicity IC50 in SW620 cells (µM) | Cytotoxicity IC50 in colorectal carcinoma cells (µM) | P-glycoprotein (P-gp) Inhibition |
| Oligomycins A-E, this compound, and other analogs | Not specified for all | > 3 | Yes |
| This compound | 14.4 | > 3 | Yes |
K-Ras Signaling and Proposed Mechanism of Action
K-Ras is a small GTPase that acts as a molecular switch in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Its proper localization to the inner leaflet of the plasma membrane is critical for its function. The exact molecular target of this compound that leads to K-Ras mislocalization is still under investigation, but it is known to disrupt this crucial step.[1][3]
Experimental Protocols
The following protocols are based on the methodologies described for the identification and characterization of oligomycins as K-Ras localization inhibitors.[3]
Cell Culture and Transfection
-
Cell Line: Human colorectal carcinoma cells (e.g., SW620).
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For visualization of K-Ras localization, cells are transiently transfected with a plasmid encoding a fluorescently tagged oncogenic K-Ras mutant (e.g., mGFP-K-Ras G12V) using a suitable transfection reagent according to the manufacturer's instructions.
High-Content Imaging Assay for K-Ras Localization
This assay quantifies the localization of fluorescently tagged K-Ras at the plasma membrane versus internal membranes.
-
Cell Plating: Transfected cells are seeded into 96-well imaging plates.
-
Compound Treatment: Cells are treated with a dilution series of this compound or other test compounds for a specified period (e.g., 24 hours).
-
Cell Staining: Following treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with a nuclear counterstain (e.g., DAPI) and a plasma membrane marker.
-
Image Acquisition: Images are acquired using an automated high-content imaging system (confocal microscope). Multiple fields per well are captured.
-
Image Analysis:
-
Image analysis software is used to identify individual cells and segment the nucleus, cytoplasm, and plasma membrane.
-
The fluorescence intensity of the GFP-K-Ras signal is measured in the plasma membrane and cytoplasmic regions.
-
The ratio of plasma membrane to cytoplasmic fluorescence is calculated for each cell.
-
A decrease in this ratio indicates mislocalization of K-Ras from the plasma membrane.
-
Data Analysis and IC50 Determination
-
Quantification of Mislocalization: The extent of K-Ras mislocalization is often quantified using the Manders' colocalization coefficient, which measures the overlap between the K-Ras signal and a plasma membrane marker.[3]
-
Dose-Response Curves: The mislocalization data at different compound concentrations are plotted to generate a dose-response curve.
-
IC50 Calculation: A four-parameter non-linear regression model is used to fit the dose-response curve and calculate the IC50 value, which represents the concentration of the compound that causes 50% of the maximum K-Ras mislocalization effect. Statistical software such as Prism is used for this analysis.[3]
Conclusion and Future Directions
This compound is a highly potent inhibitor of K-Ras plasma membrane localization, a critical process for its oncogenic activity. The data presented in this guide highlight its nanomolar efficacy in cellular models. While the precise molecular target and the downstream consequences of K-Ras mislocalization induced by this compound are areas of active investigation, this compound and its analogs represent valuable chemical probes to further elucidate the mechanisms governing K-Ras trafficking and signaling.[1][3] Future research will likely focus on identifying the direct binding partner of this compound and exploring the therapeutic potential of this class of compounds in preclinical cancer models.
References
- 1. toku-e.com [toku-e.com]
- 2. Oligomycins as inhibitors of K-Ras plasma membrane localisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of 21-Hydroxyoligomycin A Beyond K-Ras Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 21-Hydroxyoligomycin A, extending beyond its well-documented role as a potent inhibitor of K-Ras plasma membrane localization. This document details its multifaceted effects on key cellular processes, including mitochondrial function, apoptosis, and drug resistance, providing valuable insights for researchers in oncology and drug discovery.
Core Biological Activities of this compound
This compound, a rare macrolide antibiotic of the oligomycin (B223565) class, has emerged as a molecule of significant interest in cancer research. While its ability to prevent the plasma membrane localization of oncogenic K-Ras is a key area of investigation, its broader biological activities warrant detailed exploration for a complete understanding of its therapeutic potential.[1]
Inhibition of Mitochondrial F0F1-ATPase (ATP Synthase)
A primary mechanism of action for the oligomycin class of compounds is the potent inhibition of mitochondrial F0F1-ATPase, also known as ATP synthase.[2] By binding to the F0 subunit of this complex, this compound blocks the proton channel, thereby disrupting oxidative phosphorylation and halting ATP synthesis. This leads to a metabolic shift in cancer cells towards glycolysis to meet their energy demands.
Induction of Apoptosis
A direct consequence of mitochondrial dysfunction is the induction of programmed cell death, or apoptosis. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This pro-apoptotic activity is linked to the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors.
Inhibition of P-glycoprotein (P-gp)
This compound and other oligomycins have demonstrated the ability to inhibit the function of P-glycoprotein (P-gp), an ABC transporter efflux pump that is a major contributor to multidrug resistance (MDR) in cancer.[2][3] By blocking P-gp, this compound can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its parent compound, Oligomycin A, across various biological activities.
Table 1: K-Ras Plasma Membrane Localization Inhibition
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | MDCK | High-Content Imaging | 4.82 nM | [1] |
| Oligomycin A | MDCK | High-Content Imaging | ~1.5 - 14 nM | [1][2] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | SW620 (Human Colon Cancer) | Cytotoxicity Assay | 14.4 µM | [1] |
| This compound | Colorectal Carcinoma Cells | Cytotoxicity Assay | > 3 µM | [2][3] |
Table 3: P-glycoprotein (P-gp) Inhibition
| Compound | Assay System | Method | IC50 | Reference |
| Oligomycins (general) | SW620 Ad300 (P-gp overexpressing) | Resazurin Cell Viability | Not specified, but active | [2] |
| Verapamil (Control) | SW620 Ad300 (P-gp overexpressing) | Resazurin Cell Viability | Potent inhibition | [2] |
Signaling Pathways and Mechanisms
Apoptosis Induction via Endoplasmic Reticulum (ER) Stress
Oligomycin A has been shown to induce apoptosis through the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This signaling cascade involves the upregulation of the transcription factor C/EBP homologous protein (CHOP), which in turn increases the expression of Death Receptor 5 (DR5). The elevated levels of DR5 on the cell surface sensitize cancer cells to apoptosis. While this pathway has been detailed for Oligomycin A, it is a probable mechanism for this compound as well, given their structural similarity.
Experimental Protocols
Inhibition of K-Ras Plasma Membrane Localization Assay (High-Content Imaging)
This protocol outlines a high-content screening assay to quantify the displacement of K-Ras from the plasma membrane.
-
Cell Culture and Transfection:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well imaging plate.
-
Transfect cells with a plasmid expressing a fluorescently tagged K-Ras (e.g., GFP-K-Ras).
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound for a specified incubation period.
-
-
Image Acquisition:
-
Fix and permeabilize the cells.
-
Stain for a plasma membrane marker (e.g., using a fluorescently labeled lectin or antibody) and a nuclear marker (e.g., DAPI).
-
Acquire images using a high-content imaging system, capturing fluorescence from the K-Ras reporter, plasma membrane marker, and nucleus.
-
-
Image Analysis:
-
Use image analysis software to segment the cells into nuclear, cytoplasmic, and plasma membrane compartments.
-
Quantify the fluorescence intensity of the K-Ras reporter in the plasma membrane and cytoplasm.
-
Calculate the ratio of plasma membrane to cytoplasmic fluorescence for each cell.
-
Determine the IC50 value by plotting the change in this ratio against the concentration of this compound.
-
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the efflux of the P-gp substrate Rhodamine 123.
-
Cell Culture:
-
Culture a P-gp overexpressing cell line (e.g., SW620 Ad300) and its parental counterpart (SW620).
-
-
Compound Incubation:
-
Pre-incubate cells with this compound or a known P-gp inhibitor (e.g., Verapamil) at various concentrations.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cells and incubate to allow for cellular uptake.
-
-
Efflux and Measurement:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Incubate the cells in a Rhodamine 123-free medium to allow for efflux.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity in treated versus untreated cells. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cancer cells with this compound for a specified time.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
-
Data Quantification:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Mitochondrial Respiration Analysis (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Seeding:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight.
-
Replace the growth medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
-
Compound Injection and OCR Measurement:
-
Load the injector ports of the sensor cartridge with sequential inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Place the microplate in the Seahorse XF Analyzer.
-
The instrument will measure the basal OCR and then the OCR after each compound injection.
-
-
Data Analysis:
-
The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound can be assessed by pre-treating the cells before the assay.
-
Conclusion
This compound is a multifaceted bioactive compound with significant therapeutic potential beyond its role as a K-Ras inhibitor. Its ability to inhibit mitochondrial ATP synthase, induce apoptosis, and reverse multidrug resistance through P-gp inhibition makes it a compelling candidate for further investigation in cancer therapy. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to explore and harness the full potential of this promising molecule. Further studies are warranted to fully elucidate the specific quantitative contributions of each biological activity to its overall anti-cancer efficacy and to explore its potential in combination therapies.
References
21-Hydroxyoligomycin A: A Potent Inhibitor of K-Ras Plasma Membrane Localization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
21-Hydroxyoligomycin A is a polyketide macrolide that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of K-Ras localization to the plasma membrane, a critical step for its oncogenic signaling functions. This document provides a comprehensive overview of the molecular properties, biological activities, and relevant experimental methodologies for studying this compound. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Molecular Profile
This compound is a derivative of the well-known oligomycin (B223565) family of antibiotics. Its distinct chemical structure contributes to its specific biological activities.
| Property | Value |
| Molecular Formula | C |
| Molecular Weight | 807.1 g/mol |
Biological Activity
This compound exhibits potent and selective biological activity, primarily centered around the inhibition of oncogenic K-Ras signaling. Its effects have been characterized through various in vitro assays, with key quantitative data summarized below.
| Assay | Cell Line | IC50 Value | Reference |
| K-Ras Plasma Membrane Localization | Madin-Darby Canine Kidney (MDCK) cells | ~1.5–14 nM range for oligomycins A-E, with this compound being exceptionally potent.[1][2] | Salim et al., 2016 |
| Cytotoxicity | Human Colon Cancer (SW620) | > 3 µM | Salim et al., 2016 |
| P-glycoprotein (P-gp) Inhibition | Not specified | Potent inhibitor | Salim et al., 2016 |
Mechanism of Action: Inhibition of K-Ras Signaling
Oncogenic mutations in the K-Ras protein are prevalent in many human cancers. For K-Ras to exert its tumor-promoting effects, it must first localize to the plasma membrane. This process is a key regulatory node and an attractive target for therapeutic intervention. This compound has been identified as a potent inhibitor of this localization process.[1][2]
The signaling cascade initiated by active, membrane-bound K-Ras involves multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival. By preventing the initial localization of K-Ras to the plasma membrane, this compound effectively abrogates these downstream signaling events.
Experimental Protocols
K-Ras Plasma Membrane Localization Assay (Immunofluorescence)
This protocol describes a general method for assessing the effect of this compound on the subcellular localization of K-Ras using immunofluorescence microscopy.
Workflow:
Methodology:
-
Cell Culture: MDCK cells stably expressing a fluorescently tagged K-Ras (e.g., GFP-K-Ras) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded onto glass coverslips in 24-well plates. After reaching 70-80% confluency, the cells are treated with a serial dilution of this compound (or vehicle control, DMSO) for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Post-treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Subsequently, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: The coverslips are blocked with 3% bovine serum albumin (BSA) in PBS for 1 hour. The cells are then incubated with a primary antibody specific for K-Ras overnight at 4°C. After washing, a fluorescently labeled secondary antibody is applied for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides and imaged using a confocal microscope.
-
Image Analysis: The fluorescence intensity at the plasma membrane and in the cytoplasm is quantified using image analysis software (e.g., ImageJ). The ratio of membrane to cytoplasmic fluorescence is calculated to determine the extent of K-Ras mislocalization.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: SW620 cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
P-glycoprotein (P-gp) Inhibition Assay
This assay evaluates the ability of this compound to inhibit the P-gp efflux pump, often using a fluorescent substrate like Rhodamine 123.
Methodology:
-
Cell Culture: A P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental non-overexpressing line (MCF7) are used.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.
-
Substrate Addition: The fluorescent P-gp substrate, Rhodamine 123, is added to the cells and incubated for a further 60-90 minutes.
-
Fluorescence Measurement: Cells are washed with cold PBS to remove extracellular Rhodamine 123. The intracellular fluorescence is then measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Conclusion
This compound is a promising molecule for cancer research and drug development due to its potent inhibition of K-Ras plasma membrane localization. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential. Future studies should focus on elucidating the precise molecular interactions responsible for its activity and evaluating its efficacy in preclinical cancer models.
References
The Core of Moxidectin: A Technical Guide to a Nemadectin-Derived Antiparasitic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of moxidectin (B1677422), a potent endectocide derived from the fermentation product nemadectin (B27624). Originally, the conceptual "Nemadectin omega co-metabolite" points towards a critical metabolic pathway of nemadectin, which informs the semi-synthesis of the more potent and widely used moxidectin. This document will delve into the synthesis, mechanism of action, and pharmacokinetics of moxidectin, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
From Nemadectin to Moxidectin: A Tale of Two Molecules
Moxidectin is a semi-synthetic derivative of nemadectin, a 16-membered macrocyclic lactone produced by the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus.[1][2] The term "Nemadectin omega co-metabolite" is not a standard scientific term but likely refers to the metabolic products of nemadectin resulting from oxidation at the terminal methyl group (C-29) of its side chain. This process, known as omega-hydroxylation, is a common metabolic pathway for compounds with alkyl chains.[3][4][5] The understanding of nemadectin's biotransformation, particularly the oxidation at the C-29 position, is crucial in the context of its derivatives.[6] Moxidectin itself is chemically modified from nemadectin, featuring a methoxime group at the C-23 position and an unsaturated side chain at C-25, which contribute to its enhanced antiparasitic activity and favorable pharmacokinetic profile.[7]
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Moxidectin in Different Species
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Half-life (days) | Reference |
| Sheep | Subcutaneous | 0.2 mg/kg | 8.29 | 0.88 | Similar to oral | 16.80 (MRT) | [7] |
| Sheep | Oral | 0.2 mg/kg | 28.07 | 0.22 | Similar to SC | 12.55 (MRT) | [7] |
| Horses | Oral | 0.4 mg/kg | 13.6 | ~1 | 75.3 | 11.4 | [7] |
| Dogs | Spot-on | - | 3.8 | 3 | - | - | [8] |
| Cats | Spot-on | - | 5.3 | 3 | - | - | [8] |
| Humans | Oral | 8 mg | ~70 (mcg/L) | 0.37 | 363.6 (mcg·day/mL) | 23.3 | [9] |
*MRT: Mean Residence Time
Table 2: Binding Affinity and Potency of Moxidectin at Invertebrate Ion Channels
| Channel Type | Organism | Subunit(s) | Assay Type | Moxidectin Kd (nM) | Moxidectin EC50 (nM) | Reference |
| Glutamate-gated Chloride Channel | Haemonchus contortus | Hco-GluClα | Radioligand Binding | 1.1 ± 0.2 | - | [1] |
| GABA-gated Chloride Channel | Haemonchus contortus | Hco-UNC-49B/C | Electrophysiology | - | Moderately potentiated GABA | [1] |
| Glutamate-gated Chloride Channel | Cooperia oncophora (Ivermectin-susceptible) | Co-GluClα3/β | Electrophysiology | - | Significantly more sensitive than IVR strain | [10] |
| Glutamate-gated Chloride Channel | Cooperia oncophora (Ivermectin-resistant) | Co-GluClα3/β | Electrophysiology | - | Decreased sensitivity | [10] |
Experimental Protocols
Semi-Synthesis of Moxidectin from Nemadectin
This protocol is a generalized representation based on patent literature.[11][12] Specific reagents and conditions may vary.
Objective: To synthesize moxidectin by chemical modification of nemadectin.
Materials:
-
Nemadectin (purity >85%)
-
Protecting agent (e.g., a silyl (B83357) ether)
-
Oxidizing agent (e.g., manganese dioxide)
-
Oximation agent (e.g., methoxylamine hydrochloride)
-
Deprotecting agent (e.g., a fluoride (B91410) source)
-
Solvents (e.g., dichloromethane, methanol)
-
Chromatography media (macroporous resin or silica (B1680970) gel)
Procedure:
-
Protection of Hydroxyl Groups: Dissolve nemadectin in a suitable organic solvent. Add the protecting agent to selectively protect the hydroxyl groups, particularly at the C-7 position.
-
Oxidation: Introduce the oxidizing agent to convert the hydroxyl group at C-23 to a ketone. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Oximation: After completion of the oxidation, add the oximation agent to the reaction mixture to form the methoxime at the C-23 position.
-
Deprotection: Add the deprotecting agent to remove the protecting groups from the hydroxyl functions.
-
Purification: Purify the resulting crude moxidectin using column chromatography with macroporous resin or silica gel to obtain high-purity moxidectin (>93%).
Radioligand Binding Assay for Moxidectin at Glutamate-Gated Chloride Channels
This protocol is adapted from methodologies described for studying macrocyclic lactones.[1]
Objective: To determine the binding affinity of moxidectin to invertebrate glutamate-gated chloride channels (GluCls).
Materials:
-
Cell line expressing the target GluCl receptor (e.g., HEK293 cells transfected with the GluCl gene)
-
Cell membrane preparations from the expressing cell line
-
Radiolabeled ligand (e.g., [³H]-ivermectin or a custom synthesized radiolabeled moxidectin)
-
Unlabeled moxidectin
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest cells expressing the GluCl receptor and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a microtiter plate, incubate a fixed concentration of the radiolabeled ligand with the cell membrane preparation in the presence of increasing concentrations of unlabeled moxidectin. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of an appropriate unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at a specified temperature for a sufficient time to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of unlabeled moxidectin. Analyze the data using a suitable software to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which can be used to derive the dissociation constant (Kd).
Visualizations
Signaling Pathway of Moxidectin's Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 hydroxylation of carbon atoms of the alkyl chain of symmetrical N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The omega-hydroxylation of arachidonic acid by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New biotransformation products of nemadectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wvj.science-line.com [wvj.science-line.com]
- 9. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. mcgill.ca [mcgill.ca]
- 11. CN103664989A - Method used for preparing moxidectin using nemadectin fermentation broth - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Single-Crystal X-ray Analysis and Absolute Configuration of 21-Hydroxyoligomycin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the single-crystal X-ray analysis and determination of the absolute configuration of 21-Hydroxyoligomycin A, a potent macrolide with significant therapeutic potential. The information presented herein is crucial for understanding its structure-activity relationships and for guiding further drug development efforts.
Introduction
This compound is a member of the oligomycin (B223565) family of macrolides, isolated from the fermentation broth of Streptomyces cyaneogriseus ssp. noncyanogenus (LL-F28249).[1][2][3] These compounds are known for their diverse biological activities, and this compound, in particular, has garnered interest as a potential cancer chemotherapeutic agent due to its ability to inhibit the plasma membrane localization of K-Ras.[4] The precise three-dimensional structure and absolute stereochemistry are fundamental to elucidating its mechanism of action and for the rational design of more potent and selective analogs. Single-crystal X-ray diffraction stands as the definitive method for unambiguously determining the atomic arrangement and absolute configuration of chiral molecules like this compound.[1][5]
Data Presentation
The crystallographic data for this compound provides a wealth of quantitative information about its solid-state conformation. While the specific crystallographic data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and retrievable with a deposition number from the original publication, this number is not publicly available in the abstracted literature. The following tables are structured to present the key crystallographic parameters that would be found in the corresponding Crystallographic Information File (CIF).
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C45H74O12 · CHCl3 · CH3OH |
| Formula weight | Value from CIF |
| Temperature | Value from CIF (Typically 100-293 K) |
| Wavelength | Value from CIF (e.g., 0.71073 Å for Mo Kα) |
| Crystal system | Triclinic[5] |
| Space group | P1[5] |
| Unit cell dimensions | |
| a (Å) | Value from CIF |
| b (Å) | Value from CIF |
| c (Å) | Value from CIF |
| α (°) | Value from CIF |
| β (°) | Value from CIF |
| γ (°) | Value from CIF |
| Volume (ų) | Value from CIF |
| Z | Value from CIF |
| Density (calculated) (Mg/m³) | Value from CIF |
| Absorption coefficient (mm⁻¹) | Value from CIF |
| F(000) | Value from CIF |
| Crystal size (mm³) | Value from CIF |
| Theta range for data collection (°) | Value from CIF |
| Index ranges | Value from CIF |
| Reflections collected | Value from CIF |
| Independent reflections | Value from CIF |
| Completeness to theta = ...° (%) | Value from CIF |
| Absorption correction | Method from CIF (e.g., Multi-scan) |
| Max. and min. transmission | Value from CIF |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Values from CIF |
| Goodness-of-fit on F² | Value from CIF |
| Final R indices [I>2sigma(I)] | R1 = Value from CIF |
| wR2 = Value from CIF | |
| R indices (all data) | R1 = Value from CIF |
| wR2 = Value from CIF | |
| Absolute structure parameter | Value from CIF (e.g., Flack parameter) |
| Largest diff. peak and hole (e. Å⁻³) | Values from CIF |
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| C(1)-O(1) | Value from CIF |
| C(21)-O(12) | Value from CIF |
| ... | ... |
Table 3: Selected Bond Angles for this compound
| Atoms | Angle (°) |
| O(1)-C(1)-C(2) | Value from CIF |
| C(20)-C(21)-O(12) | Value from CIF |
| ... | ... |
Experimental Protocols
The determination of the crystal structure of this compound involves several key stages, from sample preparation to data analysis. The following protocols are based on standard methodologies for small molecule single-crystal X-ray diffraction.
Crystallization
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.
-
Purification: this compound is first purified to >95% homogeneity, typically by High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, a chloroform-methanol solvate was reported, suggesting this combination is effective for crystallization.[1][5]
-
Crystallization Method: Slow evaporation is a common and effective method for growing single crystals of organic molecules.
-
Dissolve the purified this compound in a minimal amount of a solvent mixture (e.g., chloroform (B151607) and methanol).
-
Transfer the solution to a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of well-defined single crystals.
-
X-ray Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to ensure a complete and redundant dataset is obtained.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections. Corrections for Lorentz and polarization effects, and absorption are applied.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods. This process refines the atomic positions, and thermal parameters.
-
Absolute Configuration Determination: For chiral molecules like this compound, the absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated, with a value close to zero confirming the correct enantiomer.[1] The absolute configuration of this compound was unequivocally determined to be 4S, 5R, 6S, 8R, 9R, 10S, 12R, 13S, 14R, 20S, 21R, 23S, 24R, 25R, 26S, 27R, 30S, 31S, 33R.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray analysis.
References
- 1. Author Guidelines [researcher-resources.acs.org]
- 2. Natural products as sources of new drugs over the last 25 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Methodological & Application
Application Notes and Protocols: 21-Hydroxyoligomycin A in Human Colon Cancer SW620 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Hydroxyoligomycin A is a member of the oligomycin (B223565) class of macrolides. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating cytotoxicity against human colon cancer cell lines.[1] The primary mechanism of action for oligomycins involves the inhibition of mitochondrial F₀F₁ ATP synthase, leading to mitochondrial dysfunction, disruption of cellular bioenergetics, and induction of apoptosis.[2][3] Specifically, this compound has been shown to inhibit the plasma membrane localization of K-Ras, a critical protein in cancer cell signaling, providing a targeted approach for cancer therapy.[1]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the human colon cancer SW620 cell line. The protocols outlined below cover the assessment of cytotoxicity, induction of apoptosis, and evaluation of mitochondrial dysfunction.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a template for expected results from the described experimental protocols.
Table 1: Cytotoxicity of this compound on SW620 Cells
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | SW620 | 14.4 | [1] |
Table 2: Expected Outcomes of Apoptosis Analysis in SW620 Cells Treated with this compound
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | Low | Low |
| This compound | 7.5 (approx. 0.5 x IC₅₀) | Moderate Increase | Slight Increase |
| This compound | 15 (approx. 1 x IC₅₀) | Significant Increase | Moderate Increase |
| This compound | 30 (approx. 2 x IC₅₀) | High | Significant Increase |
Table 3: Expected Changes in Mitochondrial Membrane Potential (ΔΨm) in SW620 Cells
| Treatment | Concentration (µM) | JC-1 Aggregate (Red) Fluorescence | JC-1 Monomer (Green) Fluorescence | ΔΨm |
| Vehicle Control (DMSO) | - | High | Low | High (Polarized) |
| This compound | 15 | Significant Decrease | Significant Increase | Low (Depolarized) |
| FCCP (Positive Control) | 10 | Drastic Decrease | Drastic Increase | Low (Depolarized) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on SW620 cells.
Materials:
-
SW620 human colon cancer cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SW620 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound dilution.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
SW620 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed SW620 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
This protocol assesses mitochondrial dysfunction induced by this compound.
Materials:
-
SW620 cells
-
This compound
-
JC-1 Staining Kit
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
6-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed SW620 cells in 6-well plates (for microscopy) or at a suitable density for flow cytometry and incubate for 24 hours.
-
Treat the cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 6-12 hours). Include a vehicle control and a positive control (FCCP, 10 µM for 30 minutes).
-
Remove the medium and wash the cells with PBS.
-
Add 1 mL of medium containing 10 µg/mL JC-1 to each well and incubate for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh medium to the cells.
-
Observe the cells under a fluorescence microscope using filters for red (J-aggregates in healthy mitochondria) and green (JC-1 monomers in apoptotic cells with depolarized mitochondria) fluorescence. Alternatively, quantify the fluorescence intensity by flow cytometry.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins and Signaling Pathways
This protocol investigates the molecular mechanisms underlying this compound-induced apoptosis.
Materials:
-
SW620 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-K-Ras, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed SW620 cells and treat with this compound as described in Protocol 2.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.
-
Use β-actin as a loading control to normalize the expression of target proteins.
Mandatory Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Proposed signaling pathway of this compound in SW620 cells.
References
- 1. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Oligomycin A as an Indirect P-glycoprotein (P-gp) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells.[1][2] The overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), which significantly limits the efficacy of chemotherapy.[3] Therefore, the inhibition of P-gp is a key strategy to overcome MDR.
Oligomycin (B223565) A is a potent and specific inhibitor of the F0 subunit of mitochondrial H+-ATP synthase, the enzyme complex responsible for ATP production through oxidative phosphorylation.[4][5] By blocking this crucial step in cellular energy production, Oligomycin A leads to the depletion of intracellular ATP.[6] Since P-gp's drug efflux function is entirely dependent on ATP hydrolysis, Oligomycin A indirectly inhibits its activity, leading to the increased intracellular accumulation of chemotherapeutic drugs in resistant cells and the potential reversal of MDR.
Mechanism of Action
The primary mechanism by which Oligomycin A inhibits P-gp function is through the depletion of the cellular energy currency, ATP. The process can be summarized as follows:
-
Oligomycin A enters the cell and localizes to the mitochondria.
-
It binds to the F0 subunit of H+-ATP synthase, blocking the proton channel.[4]
-
This inhibition halts the synthesis of ATP via oxidative phosphorylation, the main source of cellular ATP.
-
The resulting decrease in intracellular ATP levels prevents P-gp from hydrolyzing ATP, a necessary step for the conformational changes required to efflux substrates.[2]
-
With P-gp function impaired, cytotoxic drugs that are P-gp substrates accumulate within the cancer cells, restoring their therapeutic efficacy.
Data Presentation
The following tables summarize the available data regarding the effects of Oligomycin A on P-gp function and cancer cell viability. It is important to note that direct IC50 values for P-gp inhibition by Oligomycin A are not available in the reviewed literature, as its mechanism is indirect.
Table 1: Effect of Oligomycin on P-gp Function in Doxorubicin-Resistant HepG2 Cells
| Cell Line | Treatment | Effect on Doxorubicin (B1662922) Accumulation | P-gp Activity | Reference |
| R-HepG2 | Oligomycin | Increased | Blocked |
Table 2: Cytotoxic Activity of Oligomycin A
| Cell Line | Assay | IC50 | Reference |
| MCF7 | Mammosphere Formation | ~100 nM | |
| MDA-MB-231 | Mammosphere Formation | ~5-10 µM | |
| NCI-60 Panel | Cytotoxicity | GI50 of ~10 nM |
Experimental Protocols
The following protocols are designed to assess the efficacy of Oligomycin A in reversing P-gp-mediated multidrug resistance.
Protocol 1: Cytotoxicity Assay for Reversal of Multidrug Resistance
This protocol determines the ability of Oligomycin A to sensitize P-gp-overexpressing cancer cells to a cytotoxic P-gp substrate, such as doxorubicin or paclitaxel.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/ADR, KB-8-5) and its parental sensitive cell line (e.g., MCF-7, KB-3-1)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Oligomycin A (stock solution in DMSO)
-
Cytotoxic P-gp substrate (e.g., doxorubicin, paclitaxel)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both the resistant and parental cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Drug Preparation:
-
Determine a fixed, non-toxic concentration of Oligomycin A for the resistant cells by performing a preliminary cytotoxicity assay with Oligomycin A alone.
-
Prepare serial dilutions of the cytotoxic drug in culture medium.
-
Prepare a second set of serial dilutions of the cytotoxic drug also containing the fixed, non-toxic concentration of Oligomycin A.
-
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include controls for untreated cells, cells treated with Oligomycin A alone, and cells treated with the vehicle (DMSO) alone.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Incubate for another 4-18 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for the cytotoxic agent alone and in combination with Oligomycin A by plotting cell viability versus drug concentration.
-
Calculate the Fold Reversal (FR) factor: FR = IC50 (cytotoxic drug alone) / IC50 (cytotoxic drug + Oligomycin A).
-
Protocol 2: Drug Accumulation Assay
This protocol measures the effect of Oligomycin A on the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or doxorubicin.
Materials:
-
P-gp-overexpressing and parental cell lines
-
24-well plates or flow cytometry tubes
-
Oligomycin A
-
Verapamil (B1683045) (positive control P-gp inhibitor)
-
Rhodamine 123 or Doxorubicin (fluorescent P-gp substrates)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if using a plate reader)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate vessels and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with PBS and pre-incubate them in serum-free medium containing Oligomycin A, verapamil (e.g., 50 µM), or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate (e.g., 5 µM Rhodamine 123) to each well/tube and incubate for an additional 60-90 minutes at 37°C, protected from light.
-
Stopping Efflux: Terminate the assay by washing the cells three times with ice-cold PBS to remove extracellular substrate and stop P-gp activity.
-
Fluorescence Measurement:
-
Flow Cytometry: Resuspend the cells in cold PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., FITC channel for Rhodamine 123).
-
Fluorometry: Lyse the cells with 200 µL of lysis buffer. Transfer the lysate to a black 96-well plate and measure the fluorescence with a microplate reader at the appropriate excitation/emission wavelengths (e.g., 485/528 nm for Rhodamine 123).
-
-
Data Analysis: Compare the mean fluorescence intensity of Oligomycin A-treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Protocol 3: ATP Quantification Assay
This assay is crucial to confirm that the observed effects of Oligomycin A on P-gp function correlate with a decrease in cellular ATP levels.
Materials:
-
P-gp-overexpressing and parental cell lines
-
White, opaque 96-well plates
-
Oligomycin A
-
ATP quantification kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at the same density used for the functional assays and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of Oligomycin A used in the cytotoxicity and accumulation assays for a relevant period (e.g., 1-4 hours).
-
Assay Protocol:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add an equal volume of the ATP assay reagent (e.g., 100 µL of CellTiter-Glo® reagent to 100 µL of medium) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal of treated cells to that of untreated cells to determine the percentage reduction in intracellular ATP levels.
Oligomycin A serves as a valuable research tool for investigating the role of ATP in P-gp-mediated multidrug resistance. By inhibiting mitochondrial ATP synthesis, it effectively blocks the energy supply for P-gp, leading to increased intracellular drug accumulation and sensitization of resistant cells to chemotherapy. The protocols outlined provide a framework for demonstrating this indirect inhibitory effect.
It is critical for researchers to recognize that the effect of Oligomycin A is not specific to P-gp. Its mechanism of inducing broad cellular ATP depletion will affect numerous other ATP-dependent cellular processes. Therefore, while it is an effective agent for reversing MDR in vitro, its utility as a clinical chemosensitizer is limited by its potential for systemic toxicity. Nevertheless, its application in preclinical research is instrumental for elucidating the bioenergetic dependencies of drug transporters and for validating the concept that targeting cellular metabolism is a viable strategy for overcoming multidrug resistance.
References
- 1. agscientific.com [agscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing 21-Hydroxyoligomycin A for the Study of K-Ras Plasma Membrane Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oncogenic mutations in the K-Ras protein are prevalent in numerous cancers, including pancreatic, colorectal, and non-small cell lung carcinomas.[1][2][3] For K-Ras to exert its oncogenic function, it must be localized to the inner leaflet of the plasma membrane.[1][2][3][4] This localization is a critical step, making the trafficking and membrane association of K-Ras a key therapeutic target.[4][5] The process is complex, involving post-translational modifications and a cycle of membrane association and dissociation facilitated by transport proteins.[5][6] A class of macrolides, the oligomycins, which includes 21-Hydroxyoligomycin A, have been identified as exceptionally potent inhibitors of K-Ras plasma membrane localization, offering a valuable chemical tool for studying this critical pathway.[1][2][3]
These application notes provide a comprehensive guide to using this compound and related compounds to investigate K-Ras plasma membrane transport. This includes an overview of the K-Ras trafficking cycle, quantitative data on the activity of various oligomycins, and detailed protocols for assessing K-Ras localization.
Mechanism of K-Ras Plasma Membrane Transport and Inhibition
The journey of K-Ras to the plasma membrane is a multi-step process. After synthesis, K-Ras undergoes a series of post-translational modifications, including farnesylation, which anchors it to endomembranes like the endoplasmic reticulum. For K-Ras to specifically accumulate at the plasma membrane, it engages in a trafficking cycle. When K-Ras is mislocalized on endomembranes, the cytosolic chaperone protein PDE6D (also known as PDEδ) sequesters the farnesyl group and facilitates its diffusion through the cytoplasm.[6][7][8] K-Ras is then released from PDE6D in the perinuclear region and trafficked to the recycling endosome, from which vesicles deliver it to the plasma membrane.[5][6]
Inhibitors of this pathway can act at various stages. For instance, compounds that block the interaction between K-Ras and PDE6D prevent the solubilization of K-Ras from endomembranes, leading to its mislocalization and subsequent loss of signaling function.[7][8][9] Oligomycins, identified through high-content screening, potently disrupt the proper localization of K-Ras at the plasma membrane, though their precise mechanism within this pathway is a subject of ongoing investigation.[1][2][3]
Signaling Pathway Diagram
Caption: K-Ras trafficking cycle and point of inhibition.
Quantitative Data
Oligomycins, including this compound, have been shown to be highly potent inhibitors of K-Ras plasma membrane localization. The following table summarizes the inhibitory concentrations (IC50) for various oligomycin (B223565) compounds.[1][3]
| Compound | IC50 for K-Ras Mislocalization (nM) | Cytotoxicity (IC50 in HCT116 cells) | Reference |
| Oligomycin A | ~1.5 - 14 | > 3 µM | [1][3] |
| Oligomycin B | ~1.5 - 14 | > 3 µM | [1][3] |
| Oligomycin C | ~1.5 - 14 | > 3 µM | [1][3] |
| Oligomycin D | ~1.5 - 14 | > 3 µM | [1][3] |
| Oligomycin E | ~1.5 - 14 | > 3 µM | [1][3] |
| This compound | ~1.5 - 14 | > 3 µM | [1][3] |
| 21-Hydroxyoligomycin C | ~1.5 - 14 | > 3 µM | [1][3] |
| 40-Hydroxyoligomycin B | ~1.5 - 14 | > 3 µM | [1][3] |
Note: The reported efficacy (Emax) for K-Ras mislocalization for these compounds was between 0.67 and 0.75. The IC50 values were reported as a range for the entire class of tested oligomycins.[1][3]
Experimental Protocols
The following protocols describe methods to assess the effect of this compound on K-Ras plasma membrane localization.
Protocol 1: Immunofluorescence Microscopy for K-Ras Localization
This protocol allows for the direct visualization of K-Ras distribution within the cell.
1. Cell Culture and Treatment: a. Plate a suitable cell line (e.g., HeLa, MDCK, or a K-Ras dependent cancer cell line like HCT116) on glass coverslips in a 24-well plate. Cells should express a fluorescently tagged K-Ras (e.g., GFP-K-Ras). b. Allow cells to adhere and grow to 60-70% confluency. c. Prepare a stock solution of this compound in DMSO. d. Dilute the stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 100 nM. Include a DMSO-only vehicle control. e. Treat the cells with the compound dilutions for a predetermined time (e.g., 4, 12, or 24 hours).
2. Cell Fixation and Staining: a. After treatment, wash the cells three times with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular targets. e. (Optional) Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes. f. To visualize the plasma membrane, you can stain with a membrane dye like Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (e.g., WGA-Alexa Fluor 647). g. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
3. Imaging and Analysis: a. Acquire images using a confocal or high-resolution widefield fluorescence microscope. b. Capture images for DAPI (nucleus), GFP (K-Ras), and the plasma membrane marker. c. Analyze the images by quantifying the fluorescence intensity of GFP-K-Ras at the plasma membrane versus the cytoplasm or endomembranes. A common metric is the ratio of plasma membrane to cytoplasmic intensity.
Experimental Workflow Diagram
Caption: Workflow for analyzing K-Ras localization.
Protocol 2: Cell Fractionation and Western Blotting
This biochemical method provides a quantitative measure of K-Ras protein levels in different cellular compartments.
1. Cell Culture and Lysis: a. Culture and treat cells as described in Protocol 1, typically in larger format dishes (e.g., 10 cm). b. After treatment, wash cells with ice-cold PBS and scrape them into a lysis buffer designed for membrane/cytosol fractionation (kits are commercially available, e.g., from Thermo Fisher Scientific or Abcam). c. Homogenize the cells using a Dounce homogenizer or by passing them through a small-gauge needle.
2. Fractionation by Ultracentrifugation: a. Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and intact cells. b. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the membrane fraction. c. The resulting supernatant is the cytosolic fraction, and the pellet contains the total membrane fraction (including plasma membrane and endomembranes).
3. Western Blotting: a. Measure the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay. b. Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Probe the membrane with a primary antibody against K-Ras. e. Also probe for loading controls specific to each fraction: a plasma membrane marker (e.g., Na+/K+ ATPase or Cadherin) and a cytosolic marker (e.g., GAPDH or Tubulin). f. Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Determine the ratio of membrane-associated K-Ras to cytosolic K-Ras for each treatment condition.
Logical Relationship Diagram for Compound Screening
Caption: A logical cascade for screening inhibitors.
Conclusion
This compound is a potent tool for researchers studying the critical process of K-Ras plasma membrane transport. Its high potency allows for the effective mislocalization of K-Ras at nanomolar concentrations, enabling detailed investigation of the functional consequences. The protocols outlined here provide robust methods for visualizing and quantifying the effects of this compound, facilitating studies aimed at understanding K-Ras biology and developing novel anti-cancer therapeutics.
References
- 1. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of K-Ras plasma membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Blocking K-Ras Interaction With the Plasma Membrane Is a Tractable Therapeutic Approach to Inhibit Oncogenic K-Ras Activity [frontiersin.org]
- 6. KRas localizes to the plasma membrane by spatial cycles of solubilization, trapping and vesicular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of K-Ras Plasma Membrane Localization Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction The K-Ras protein, a member of the Ras superfamily of small GTPases, is a critical regulator of cellular signaling pathways controlling proliferation, differentiation, and survival.[1][2] Oncogenic mutations in K-Ras, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[1][2] K-Ras is the most frequently mutated Ras isoform, implicated in approximately 20% of all human cancers.[2]
For K-Ras to engage its downstream effectors, such as Raf and PI3K, it must be anchored to the inner leaflet of the plasma membrane (PM).[3][4] This localization is a multi-step process involving a series of post-translational modifications and complex intracellular trafficking pathways.[3][5] Consequently, preventing the PM localization of K-Ras represents a compelling therapeutic strategy to abrogate its oncogenic signaling.[4][6][7] This document provides detailed application notes and protocols for robust cell-based assays designed to identify and characterize small-molecule inhibitors of K-Ras PM localization.
K-Ras Trafficking and Plasma Membrane Localization
The journey of K-Ras from synthesis to its final destination at the plasma membrane is a complex process that offers multiple points for therapeutic intervention. The process begins with post-translational modifications at the C-terminal CAAX motif (C=cysteine, A=aliphatic, X=any amino acid).[3]
-
Farnesylation: The first and obligatory step is the addition of a 15-carbon farnesyl lipid group to the CAAX cysteine, a reaction catalyzed by farnesyltransferase (FTase).[3][8]
-
Proteolysis & Carboxymethylation: Following farnesylation, the AAX residues are cleaved by Ras-converting enzyme 1 (RCE1), and the newly exposed farnesyl-cysteine is carboxymethylated by isoprenylcysteine carboxyl methyltransferase (ICMT).[3]
-
Trafficking and PM Targeting: Unlike other Ras isoforms, K-Ras4B (the major splice variant) lacks a second lipid modification (palmitoylation) and instead relies on a polybasic domain (PBD) rich in lysine (B10760008) residues.[2] This PBD interacts electrostatically with anionic phospholipids, particularly phosphatidylserine (B164497) (PtdSer), on the inner PM leaflet.[9] The trafficking of farnesylated K-Ras is facilitated by the chaperone protein PDEδ (phosphodiesterase 6δ), which binds the farnesyl tail and solubilizes K-Ras in the cytoplasm.[3][5] Release from PDEδ in the perinuclear region, mediated by the Arl2 GTPase, allows K-Ras to be trafficked via the recycling endosome to the plasma membrane.[5][9]
This intricate pathway highlights several key targets for inhibitors: FTase, RCE1, ICMT, the K-Ras/PDEδ interaction, and the electrostatic interaction between the K-Ras PBD and PM lipids.[3][4]
Caption: K-Ras post-translational modification and trafficking pathway.
Application Note 1: High-Content Imaging Assay for K-Ras Translocation
High-content screening (HCS) using automated fluorescence microscopy is a powerful method to directly visualize and quantify the subcellular localization of K-Ras.[7][10] This assay can be configured using either fluorescently tagged K-Ras (e.g., GFP-K-Ras) or by immunofluorescence staining of endogenous or tagged K-Ras.
Experimental Protocol: GFP-K-Ras Translocation Assay
This protocol describes a method to screen for compounds that displace GFP-K-Ras from the plasma membrane to intracellular compartments.
1. Materials and Reagents
-
Cell Line: U2OS or HEK293 cells stably expressing GFP-K-RasG12V.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 96- or 384-well black, clear-bottom imaging plates.
-
Reagents: Hoechst 33342 (nuclear stain), Paraformaldehyde (PFA), Phosphate-Buffered Saline (PBS).
-
Instrumentation: Automated high-content imaging system.
2. Cell Seeding
-
Culture GFP-K-RasG12V cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into imaging plates at a density that will result in a 70-80% confluent monolayer at the time of imaging (e.g., 5,000 cells/well for a 96-well plate).
-
Incubate for 24 hours at 37°C, 5% CO₂.
3. Compound Treatment
-
Prepare serial dilutions of test compounds in culture medium. Include a vehicle control (e.g., DMSO) and a positive control known to delocalize K-Ras (e.g., Fendiline).
-
Remove the culture medium from the plates and add the compound dilutions.
-
Incubate for the desired treatment time (e.g., 4-24 hours).
4. Cell Staining and Fixation
-
Add Hoechst 33342 directly to the wells to a final concentration of 1 µg/mL. Incubate for 15-20 minutes.
-
Gently aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS.[1] Leave the final wash in the wells for imaging.
5. Image Acquisition and Analysis
-
Acquire images using a high-content imaging system with at least two channels: DAPI (for Hoechst) and FITC (for GFP).
-
Use image analysis software to perform the following steps:
-
Segmentation: Identify individual cells and their nuclei using the Hoechst signal. Define the cytoplasm as the region outside the nucleus but within the cell boundary.
-
Membrane vs. Cytoplasm Analysis: Define a "membrane" region as a ring-like area at the cell periphery and a "cytoplasm" region as the remaining intracellular area.
-
Quantification: Measure the average fluorescence intensity of GFP-K-Ras in the membrane and cytoplasm regions for each cell.
-
Calculate Ratio: Determine the ratio of membrane-to-cytoplasm fluorescence intensity. A decrease in this ratio indicates displacement of K-Ras from the PM.
-
Hit Identification: Identify compounds that cause a statistically significant decrease in the membrane-to-cytoplasm ratio compared to vehicle controls.
-
Caption: Workflow for a high-content screening (HCS) assay.
Application Note 2: BRET Assay to Monitor K-Ras Proximity to the Plasma Membrane
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions and protein localization in living cells.[11][12] To monitor K-Ras PM localization, a BRET assay can be designed using K-Ras fused to a BRET donor (e.g., NanoLuc luciferase) and a PM-anchored protein fused to a BRET acceptor (e.g., HaloTag or a fluorescent protein).[13] Energy transfer occurs only when K-Ras is in close proximity (<10 nm) to the plasma membrane. Inhibitors that displace K-Ras from the PM will decrease the BRET signal.
Experimental Protocol: NanoBRET K-Ras PM Proximity Assay
1. Materials and Reagents
-
Cell Line: HEK293T cells.
-
Plasmids:
-
K-RasG12V-NanoLuc (Donor)
-
PM-target-HaloTag (Acceptor, e.g., Lyn-kinase-HaloTag)
-
-
Transfection Reagent: (e.g., Lipofectamine 3000).
-
Assay Plates: White, opaque 96- or 384-well plates.
-
Reagents:
-
Opti-MEM Reduced Serum Medium.
-
NanoBRET Nano-Glo® Substrate (Furimazine).
-
HaloTag® NanoBRET® 618 Ligand (Acceptor fluorophore).
-
-
Instrumentation: Plate reader capable of measuring dual-filtered luminescence.
2. Cell Transfection and Plating
-
In a suspension tube, co-transfect HEK293T cells with the K-Ras-NanoLuc and PM-target-HaloTag plasmids at an optimized ratio.
-
Immediately after transfection, plate the cell suspension into the white assay plates.
-
Incubate for 24 hours at 37°C, 5% CO₂.
3. Compound and Ligand Addition
-
Prepare serial dilutions of test compounds in Opti-MEM.
-
Prepare the HaloTag 618 Ligand in Opti-MEM.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
Immediately add the HaloTag 618 Ligand to all wells.
-
Incubate for at least 2 hours at 37°C, 5% CO₂.
4. BRET Measurement
-
Prepare the Nano-Glo Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Incubate for 3-5 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence signal using a plate reader equipped with two filters:
-
Donor Emission: ~460 nm (e.g., 450nm BP filter)
-
Acceptor Emission: >600 nm (e.g., 610nm LP filter)
-
5. Data Analysis
-
For each well, calculate the raw BRET ratio:
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize the data by subtracting the BRET ratio from cells expressing only the donor construct (background).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a NanoBRET-based K-Ras PM proximity assay.
Quantitative Data on K-Ras PM Localization Inhibitors
Several small molecules have been identified that disrupt K-Ras PM localization through various mechanisms. A high-content screen was previously devised to identify such molecules.[7] The table below summarizes key compounds and their reported effects.
| Compound | Target / Mechanism of Action | Effect on K-Ras PM Localization | Cell-Based Assay IC₅₀ | Reference(s) |
| Deltarasin | Binds to PDEδ, inhibiting its interaction with farnesylated K-Ras. | Blocks K-Ras PM localization and promotes its mislocalization to endomembranes. | ~5 µM (for reducing K-Ras nanoclustering-FRET) | [3][14] |
| Fendiline | L-type calcium channel blocker; perturbs electrostatic interaction between K-Ras PBD and PM PtdSer. | Specifically displaces K-Ras from the PM with no effect on H-Ras or N-Ras. | ~10 µM (for PM dissociation) | [3][7] |
| Staurosporine | Broad-spectrum protein kinase inhibitor; mechanism of K-Ras displacement is complex, possibly involving PKC. | Translocates oncogenic K-Ras from the plasma membrane. | Not specified | [3][7] |
| Salirasib | Farnesylcysteine mimetic; dislodges K-Ras from membrane-anchoring sites. | Competitively inhibits K-Ras PM association. | Not specified | [8] |
| FGTI-2734 | Dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). | Prevents membrane localization by blocking prenylation, overcoming resistance to FTIs alone. | Not specified | [3] |
| N-arachidonoyl dopamine (B1211576) (NADA) | Endocannabinoid; acts in a palmitoylation-dependent manner. | Suppresses PM translocation of N-Ras and K-Ras4A (but not K-Ras4B). | Not specified | [3] |
| Metformin | Activates AMPK; mechanism of K-Ras displacement is not fully elucidated but may involve changes in membrane potential or lipid composition. | Displaces K-Ras from the PM. | Not specified | [7] |
Note: IC₅₀ values can vary significantly depending on the cell line, assay format, and incubation time. The values provided are approximate and intended for comparative purposes.
Conclusion
Cell-based assays are indispensable tools for the discovery and development of novel therapeutics targeting the oncogenic activity of K-Ras. High-content imaging provides direct, quantitative visualization of K-Ras subcellular distribution, while BRET assays offer a sensitive, homogeneous format suitable for high-throughput screening.[10][13] By targeting the essential requirement of plasma membrane localization, these screening approaches provide a viable path to identify inhibitors that can disrupt K-Ras signaling, independent of its specific oncogenic mutation.[4] The protocols and data presented here serve as a guide for researchers to establish robust screening platforms to identify the next generation of K-Ras-directed cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Blocking K-Ras Interaction With the Plasma Membrane Is a Tractable Therapeutic Approach to Inhibit Oncogenic K-Ras Activity [frontiersin.org]
- 5. KRas localizes to the plasma membrane by spatial cycles of solubilization, trapping and vesicular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Developing K-Ras Plasma Membrane Localization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of K-Ras plasma membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blocking K-Ras Interaction With the Plasma Membrane Is a Tractable Therapeutic Approach to Inhibit Oncogenic K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Assay for Small Molecule Destabilizers of the KRAS Oncoprotein | PLOS One [journals.plos.org]
- 11. berthold.com [berthold.com]
- 12. berthold.com [berthold.com]
- 13. Studying RAS Interactions in Live Cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 21-Hydroxyoligomycin A as a Tool Compound for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Hydroxyoligomycin A is a rare macrolide belonging to the oligomycin (B223565) class of compounds. Emerging research has identified it as a promising tool compound for cancer research due to its potent and specific biological activities.[1] This document provides detailed application notes and experimental protocols to facilitate the use of this compound in investigating cancer biology and potential therapeutic strategies.
The primary mechanism of action of this compound is the inhibition of K-Ras localization to the plasma membrane, a critical step for its oncogenic signaling.[1] Additionally, related compounds like Oligomycin A have been shown to modulate mitochondrial function, induce apoptosis, and inhibit drug efflux pumps, suggesting a multi-faceted anti-cancer potential for this class of molecules.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and the related compound, Oligomycin A, to provide a comparative overview of their potency.
Table 1: IC50 Values for this compound
| Parameter | Cell Line/System | IC50 Value | Reference |
| Cytotoxicity | Human colon cancer SW620 cells | 14.4 µM | [1] |
| K-Ras Plasma Membrane Localization Inhibition | Not specified | 4.82 nM | [1] |
| P-glycoprotein (P-gp) Inhibition | Not specified | Inhibitory activity reported | [1] |
Table 2: IC50 Values for the Related Compound, Oligomycin A
| Parameter | Cell Line | IC50 Value | Reference |
| Mammosphere Formation Inhibition | MCF7 (human breast adenocarcinoma) | ~100 nM | [2] |
| Mammosphere Formation Inhibition | MDA-MB-231 (human breast adenocarcinoma) | ~5-10 µM | [2] |
Mechanism of Action: Inhibition of K-Ras Plasma Membrane Localization
Oncogenic mutations in the K-Ras protein are prevalent in many aggressive cancers. For K-Ras to exert its pro-proliferative and anti-apoptotic effects, it must be localized to the inner leaflet of the plasma membrane. This compound disrupts this localization, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and growth.[1]
Caption: Inhibition of K-Ras plasma membrane localization by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range guided by the known IC50 value (e.g., 0.1 to 100 µM for SW620 cells). Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis for K-Ras and Downstream Effectors
This protocol is to assess the effect of this compound on the expression and activation of K-Ras and its downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-K-Ras, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
P-glycoprotein (P-gp) Inhibition Assay
This protocol is to determine if this compound can inhibit the function of the P-gp drug efflux pump. A common method involves measuring the intracellular accumulation of a fluorescent P-gp substrate like Rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental line
-
96-well black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Rhodamine 123
-
Known P-gp inhibitor as a positive control (e.g., Verapamil)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
After 24 hours, pre-incubate the cells with various concentrations of this compound or Verapamil for 1 hour.
-
Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for another 1-2 hours.
-
Wash the cells three times with cold PBS to remove extracellular dye.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
An increase in Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.
Potential Signaling Pathways Affected
Based on the known mechanism of K-Ras inhibition and the effects of the related compound Oligomycin A, this compound may impact several key signaling pathways in cancer cells.
Caption: Potential signaling pathways affected by this compound.
Conclusion
This compound is a valuable tool compound for cancer research with a defined mechanism of action targeting K-Ras localization. The provided protocols offer a framework for investigating its anti-cancer properties, including cytotoxicity, apoptosis induction, and inhibition of drug resistance mechanisms. Further research is warranted to fully elucidate its effects on various cancer types and to explore its potential as a lead compound for novel anti-cancer therapies.
References
Application Notes and Protocols for In Vitro Studies of 21-Hydroxyoligomycin A on Mammalian Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro effects of 21-Hydroxyoligomycin A on mammalian tumor cell lines and detailed protocols for key experiments.
Introduction
This compound is a derivative of the macrolide antibiotic Oligomycin (B223565) A. While research is ongoing, initial studies indicate that this compound exhibits cytotoxic effects against specific human cancer cell lines. Its mechanism of action appears to involve the inhibition of key cellular processes required for tumor cell proliferation and survival. These notes are intended to guide researchers in the design and execution of in vitro studies to further elucidate the anticancer potential of this compound.
Data Presentation
Summary of In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value | Reported Mechanism of Action |
| SW620 | Human Colon Cancer | 14.4 µM | Cytotoxicity[1] |
| Colorectal Carcinoma Cells | Colorectal Cancer | > 3 µM | Cytotoxicity[1] |
| Not Specified | Not Specified | 4.82 nM | Inhibition of K-Ras plasma membrane localization[1] |
Mechanism of Action
This compound is a potent inhibitor of K-Ras plasma membrane localization, a critical step for the function of this oncogenic protein which is frequently mutated in human cancers[1]. By preventing K-Ras from reaching the plasma membrane, this compound can disrupt downstream signaling pathways that regulate cell growth, proliferation, and differentiation[1].
Additionally, it has been reported to inhibit the ABC transporter efflux pump P-glycoprotein (P-gp), which is a key contributor to multidrug resistance in cancer cells[1]. This suggests that this compound may have potential in overcoming drug resistance.
Based on studies of the parent compound, Oligomycin A, other potential mechanisms of action for this compound could include:
-
Induction of Apoptosis: Oligomycin A has been shown to enhance TRAIL-induced apoptosis in HeLa cells through a mechanism involving ER stress and the upregulation of death receptor 5 (DR5) mediated by CHOP[2]. It can also trigger apoptosis in doxorubicin-resistant HepG2 cells by depolarizing the mitochondrial membrane, leading to the release of cytochrome c[3][4].
-
Inhibition of Mitochondrial ATP Synthase: Oligomycins are well-known inhibitors of the F0 subunit of mitochondrial ATP synthase, which blocks oxidative phosphorylation and leads to a metabolic shift towards glycolysis[5][6].
-
Cell Cycle Arrest: Oligomycin A has been observed to cause cell cycle arrest at the G0/G1 phase[7].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on mammalian tumor cell lines.
Materials:
-
Mammalian tumor cell lines (e.g., SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Mammalian tumor cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on the cell cycle distribution.
Materials:
-
Mammalian tumor cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal and Nematocidal Activity Assessment of 21-Hydroxyoligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Hydroxyoligomycin A is a rare macrolide antibiotic belonging to the oligomycin (B223565) class of compounds.[1][2] It was originally isolated as a co-metabolite of nemadectin.[1][2] While its parent compound, oligomycin A, is a well-characterized inhibitor of mitochondrial ATP synthase with potent biological activities, preliminary in-house testing has suggested that this compound possesses more selective action against mammalian tumor cell lines and exhibits only weak antifungal and nematocidal activity.[1][2][3]
These application notes provide detailed protocols for the systematic evaluation of the antifungal and nematocidal properties of this compound. The methodologies described herein are based on established and widely accepted assays for determining the efficacy of novel compounds against pathogenic fungi and plant-parasitic nematodes. Given the limited published data on the bioactivity of this compound, these protocols are designed to enable researchers to generate robust and reproducible data to fully characterize its potential in these areas.
Data Presentation: Quantitative Analysis of Bioactivity
To facilitate clear and comparative analysis of the experimental results, all quantitative data should be meticulously recorded and summarized. The following tables are provided as templates for organizing the data obtained from the antifungal and nematocidal assays.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Inhibition Zone Diameter (mm) (Disk Diffusion) |
| Candida albicans | Broth Microdilution | |||
| Aspergillus niger | Broth Microdilution | |||
| Cryptococcus neoformans | Broth Microdilution | |||
| Trichophyton rubrum | Broth Microdilution | |||
| Candida albicans | Disk Diffusion | |||
| Aspergillus niger | Disk Diffusion |
Table 2: Nematocidal Activity of this compound against Meloidogyne incognita
| Assay Type | Concentration (µg/mL) | Exposure Time (hours) | Mortality Rate (%) (J2s) | Egg Hatch Inhibition (%) | LC50 (µg/mL) |
| J2 Mortality Assay | 24 | N/A | |||
| 48 | N/A | ||||
| 72 | N/A | ||||
| Egg Hatch Assay | 168 (7 days) | N/A |
Experimental Protocols
Antifungal Activity Assays
This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.[4][5][6]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)[7]
-
Test fungi (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
96-well microtiter plates[4]
-
Sterile distilled water or saline
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)[4]
-
Solvent control (e.g., DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Culture the test fungus on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). For filamentous fungi, conidia are harvested and the concentration is adjusted.[5]
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.[5] The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL per well.[4]
-
Controls: Include a positive control (broth with inoculum and a known antifungal), a negative control (broth with inoculum and the solvent used to dissolve the compound, ensuring the final concentration is non-toxic), and a sterility control (broth only).[7]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours, depending on the fungal species.[4]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.[8]
This method provides a qualitative assessment of antifungal activity.[5][8]
Materials:
-
This compound solution at various concentrations
-
Sterile filter paper disks (6 mm diameter)
-
Test fungi
-
Müller-Hinton agar or Sabouraud Dextrose agar plates
-
Positive control antifungal disks
-
Solvent control disks
Protocol:
-
Plate Preparation: Prepare a lawn of the test fungus by evenly spreading the standardized inoculum over the surface of the agar plate.[9]
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely. Place the disks onto the inoculated agar surface.[8]
-
Controls: Place a positive control disk and a solvent-only disk on the agar.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where fungal growth is inhibited.
Nematocidal Activity Assays
These protocols are designed for assessing the activity against the root-knot nematode Meloidogyne incognita, a common and economically important plant parasite.[7][10][11]
Materials:
-
Susceptible host plants (e.g., tomato, Solanum lycopersicum)
-
Meloidogyne incognita culture
-
Stereomicroscope
-
Sieves of various mesh sizes
Protocol for Second-Stage Juvenile (J2) Collection:
-
Gently uproot infected tomato plants and wash the roots to remove soil.[10]
-
Excise egg masses from the galled roots.[11]
-
Place the egg masses in a Baermann funnel and incubate at room temperature (25-28°C) to allow J2s to hatch and collect in the water below.[11]
-
Collect freshly hatched J2s daily for use in bioassays.[11]
-
Adjust the concentration of the J2 suspension with sterile distilled water to approximately 100-200 J2s per 100 µL.[7][11]
This assay determines the direct lethal effect of this compound on M. incognita juveniles.[7][10]
Materials:
-
This compound stock solution
-
96-well microtiter plates[10]
-
M. incognita J2 suspension
-
Positive control (commercial nematicide, e.g., Carbofuran)[7]
-
Negative control (sterile distilled water with solvent)[10]
-
Inverted microscope
Protocol:
-
Assay Setup: Pipette 100 µL of each serially diluted this compound solution into the wells of a 96-well plate, with at least three replicates per concentration.[10]
-
Nematode Addition: Add 100 µL of the J2 suspension (containing ~100-200 J2s) to each well.[10][11]
-
Controls: Include positive and negative controls.
-
Incubation: Incubate the plates at 27 ± 1°C.[10]
-
Mortality Assessment: Observe the nematodes under an inverted microscope after 24, 48, and 72 hours.[10] Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.[7]
This assay assesses the effect of this compound on the hatching of M. incognita eggs.[10]
Materials:
-
This compound stock solution
-
24-well microtiter plates[10]
-
M. incognita egg suspension (~200 eggs/100 µL)[10]
-
Positive and negative controls
Protocol:
-
Egg Collection: Extract eggs from infected roots by dissolving the gelatinous matrix of egg masses in a 0.5% sodium hypochlorite (B82951) (NaOCl) solution for 3-4 minutes, followed by thorough rinsing with water.[10]
-
Assay Setup: Add 900 µL of each this compound dilution to the wells of a 24-well plate in triplicate.[10]
-
Egg Addition: Add 100 µL of the egg suspension to each well.[10]
-
Incubation: Incubate the plates at 27 ± 1°C for 7 days.[10]
-
Data Collection: After the incubation period, count the number of hatched J2s in each well.[10]
-
Data Analysis: Calculate the percentage of egg hatch inhibition compared to the negative control.
Mandatory Visualizations
Caption: Workflow for the in vitro antifungal MIC assay.
Caption: Workflow for the in vitro nematocidal J2 mortality assay.
Potential Mechanism of Action
Oligomycins, as a class of compounds, are known to inhibit the F0 subunit of H+-ATP-synthase (also known as complex V) in the mitochondrial electron transport chain.[12][13] This inhibition blocks the proton channel, thereby disrupting oxidative phosphorylation and the production of ATP.[12] While this compound has been reported to have weaker activity, its structural similarity to other oligomycins suggests that its antifungal and nematocidal effects, if any, may also be mediated through the disruption of mitochondrial function.[12][14] Further research, such as cellular respiration assays and direct enzyme inhibition studies, would be necessary to confirm this hypothesis.
Caption: Postulated mechanism of action for this compound.
References
- 1. This compound CAS#: 102042-09-1 [amp.chemicalbook.com]
- 2. toku-e.com [toku-e.com]
- 3. Page loading... [guidechem.com]
- 4. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Oligomycin - Wikipedia [en.wikipedia.org]
- 13. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
Application Notes and Protocols for High-Content Screening of Protein Localization Using 21-Hydroxyoligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Hydroxyoligomycin A is a macrolide antibiotic derived from Streptomyces species. While the broader class of oligomycins is known for inhibiting mitochondrial ATP synthase, this compound has garnered significant interest for its potent ability to inhibit the plasma membrane localization of K-Ras.[1][2] Oncogenic mutations in K-Ras are prevalent in numerous cancers, and its localization to the plasma membrane is essential for its signaling activity and tumorigenic function.[1][2][3] This makes this compound a valuable tool for studying K-Ras biology and for high-content screening (HCS) campaigns aimed at discovering novel modulators of protein localization.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HCS for monitoring K-Ras protein localization.
Mechanism of Action
This compound disrupts the proper localization of K-Ras to the plasma membrane.[1][2] While the precise mechanism of this inhibition is still under investigation, it is distinct from the classical mitochondrial inhibition associated with oligomycins at the concentrations effective for K-Ras mislocalization. The effect is highly potent, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1]
The general mechanism of oligomycins involves binding to the F_O subunit of mitochondrial ATP synthase, which blocks proton translocation and thereby inhibits ATP synthesis through oxidative phosphorylation.[4][5] However, the effects of this compound on K-Ras localization appear to be a more specific action.[1]
Data Presentation
The following tables summarize the quantitative data reported for this compound and related oligomycins.
| Compound | Inhibition of K-Ras Plasma Membrane Localization (IC50) | Cytotoxicity (IC50) | Cell Line |
| This compound | ~4.82 nM[1] | > 3 µM[2][3] | Human colorectal carcinoma cells[2][3] |
| Oligomycin A | ~1.5 - 14 nM[1] | ~10 nM - 10 µM (cell line dependent)[3] | NCI-60 panel[3] |
| Oligomycin B | ~1.5 - 14 nM[3] | > 3 µM[3] | Human colorectal carcinoma cells[3] |
| Oligomycin C | ~1.5 - 14 nM[3] | > 3 µM[3] | Human colorectal carcinoma cells[3] |
| Oligomycin D | ~1.5 - 14 nM[3] | > 3 µM[3] | Human colorectal carcinoma cells[3] |
| Oligomycin E | ~1.5 - 14 nM[3] | > 3 µM[3] | Human colorectal carcinoma cells[3] |
Signaling Pathways and Experimental Workflows
K-Ras Localization and Signaling Pathway
K-Ras requires a series of post-translational modifications and interactions to localize to the plasma membrane and activate downstream signaling cascades. This process is critical for its function in both normal and cancerous cells.
Caption: K-Ras localization and signaling pathway.
High-Content Screening Workflow for K-Ras Localization
This workflow outlines the key steps for a high-content screening assay to identify modulators of K-Ras localization using this compound as a positive control.
Caption: High-content screening workflow.
Experimental Protocols
Protocol 1: High-Content Screening for K-Ras Mislocalization
This protocol is designed for a high-content screening campaign to identify compounds that inhibit the plasma membrane localization of K-Ras, using this compound as a positive control.
Materials:
-
Human cancer cell line stably expressing a fluorescently tagged K-Ras (e.g., GFP-K-Ras).
-
Complete cell culture medium.
-
384-well, black, clear-bottom imaging plates.
-
This compound (positive control).
-
DMSO (vehicle control).
-
Test compound library.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Hoechst 33342 staining solution.
-
High-content imaging system.
-
Image analysis software.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend GFP-K-Ras expressing cells in complete medium.
-
Seed cells into 384-well imaging plates at a density that will result in a 70-80% confluent monolayer at the time of imaging.
-
Incubate plates at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a concentration range of this compound (e.g., 1 nM to 10 µM) in complete medium.
-
Prepare test compounds at the desired screening concentration.
-
Add compounds and controls to the corresponding wells of the cell plates. Include wells with DMSO only as a negative control.
-
Incubate the plates for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO2.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei by adding Hoechst 33342 solution and incubating for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Leave the final PBS wash in the wells for imaging.
-
-
Image Acquisition:
-
Acquire images using an automated high-content imaging system.
-
Capture images in at least two channels: one for the fluorescently tagged K-Ras (e.g., FITC/GFP channel) and one for the nuclear stain (e.g., DAPI channel).
-
Use a 20x or 40x objective to ensure sufficient resolution to distinguish the plasma membrane from the cytoplasm.
-
-
Image and Data Analysis:
-
Use image analysis software to segment the images and identify individual cells and their nuclei.
-
Define the plasma membrane and cytoplasmic regions based on the cell and nuclear masks.
-
Quantify the mean fluorescence intensity of GFP-K-Ras in the plasma membrane and cytoplasmic regions for each cell.
-
Calculate a "localization score" (e.g., ratio of membrane to cytoplasmic intensity).
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
Identify "hits" as compounds that cause a significant change in the localization score.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of hit compounds to distinguish true inhibitors of protein localization from compounds that cause cell death.
Materials:
-
Parental cell line (without fluorescently tagged K-Ras).
-
Complete cell culture medium.
-
96-well, clear, flat-bottom plates.
-
Hit compounds from the primary screen.
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density.
-
Incubate plates at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
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Prepare serial dilutions of the hit compounds.
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Add the compounds to the cell plates and incubate for the same duration as the primary screen.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control wells.
-
Calculate the IC50 value for cytotoxicity for each compound.
-
Conclusion
This compound serves as a potent and specific tool for studying K-Ras plasma membrane localization. The protocols and information provided herein offer a robust framework for developing and executing high-content screening assays to identify novel molecules that modulate protein localization, a critical aspect of cellular signaling and a promising avenue for therapeutic intervention. The detailed workflows and quantitative data will aid researchers in designing and interpreting their experiments in the pursuit of novel therapeutics targeting aberrant protein localization in disease.
References
- 1. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomycins as inhibitors of K-Ras plasma membrane localisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 5. Oligomycin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Potential off-target effects of 21-Hydroxyoligomycin A in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 21-Hydroxyoligomycin A in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability at Low Nanomolar Concentrations
-
Question: I am using this compound to inhibit K-Ras localization at low nanomolar concentrations (e.g., 5-10 nM), but I am observing significant cytotoxicity. Isn't its primary effect on K-Ras supposed to be non-lethal at these concentrations?
-
Possible Cause: While the primary target of this compound is the inhibition of K-Ras plasma membrane localization, members of the oligomycin (B223565) class are potent inhibitors of mitochondrial ATP synthase.[1] Although this compound is reported to be more selective for cancer cells than Oligomycin A, it may still retain some inhibitory activity against ATP synthase, leading to cellular energy depletion and subsequent cell death, especially in cell lines highly dependent on oxidative phosphorylation.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a positive control for K-Ras mislocalization (e.g., a known K-Ras inhibitor) to ensure your assay is working as expected.
-
Assess Mitochondrial Respiration: Perform a Seahorse XF Cell Mito Stress Test to measure the effect of this compound on the oxygen consumption rate (OCR). A decrease in basal and maximal respiration would indicate mitochondrial inhibition.
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ATP Measurement: Quantify intracellular ATP levels in response to this compound treatment. A significant drop in ATP would support the hypothesis of off-target mitochondrial effects.
-
Dose-Response Curve: Generate a detailed dose-response curve for both K-Ras mislocalization and cytotoxicity to determine the therapeutic window.
-
Issue 2: Alterations in Intracellular Calcium Signaling
-
Question: My experiments involve measuring calcium fluxes, and I've noticed that this compound is altering store-operated calcium entry (SOCE), which is unrelated to my intended K-Ras pathway investigation. Why is this happening?
-
Possible Cause: The broader class of oligomycins has been shown to inhibit store-operated channels (SOCs) and volume-activated Cl- channels.[2][3] This effect is independent of their impact on mitochondrial ATP production and occurs at micromolar concentrations.[2][3] It is plausible that this compound shares this off-target activity.
-
Troubleshooting Steps:
-
Concentration Analysis: Determine if the concentration of this compound at which you observe altered calcium signaling is significantly higher than that required for K-Ras inhibition.
-
Use a Specific SOCE Inhibitor: As a positive control, use a known SOCE inhibitor (e.g., GSK-7975A) to compare the observed phenotype.
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Electrophysiology: If possible, use patch-clamp electrophysiology to directly measure the effect of this compound on Ca2+ release-activated Ca2+ current (Icrac).
-
Issue 3: Unexpected Induction of Apoptosis or Cell Stress Pathways
-
Question: I'm observing the activation of apoptosis markers like cleaved caspase-3 and upregulation of stress-related genes (e.g., CHOP) in my cells treated with this compound. Is this a known off-target effect?
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Possible Cause: Oligomycin A has been shown to have complex, context-dependent effects on apoptosis. It can enhance TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) through an ER stress pathway involving CHOP.[4] Conversely, it can also prevent nitric oxide-induced apoptosis by blocking cytochrome C release.[5] These effects may be linked to mitochondrial stress and the generation of reactive oxygen species (ROS).
-
Troubleshooting Steps:
-
ROS Measurement: Use fluorescent probes like DCFDA or MitoSOX to measure intracellular and mitochondrial ROS levels, respectively, in response to this compound.
-
Western Blot Analysis: Probe for key proteins in the ER stress pathway (e.g., IRE1α, XBP1s, CHOP) and the apoptotic cascade (e.g., Bcl-2 family members, cytochrome c release, caspases).
-
Use of Inhibitors: Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a ROS scavenger (e.g., N-acetylcysteine) to determine if these pathways are responsible for the observed phenotype.
-
Quantitative Data Summary
| Potential Off-Target Effect | Compound | Cell Type(s) | Effective Concentration | Reference |
| Inhibition of K-Ras Localization | This compound | Not specified | IC50 = 4.82 nM | [6] |
| Cytotoxicity | This compound | Human colon cancer SW620 | IC50 = 14.4 µM | [6] |
| Inhibition of P-glycoprotein (P-gp) | This compound | Not specified | Not specified | [6] |
| Inhibition of Store-Operated Channels (SOCs) | Oligomycin A, B, C | Chinese hamster ovary, Jurkat T-cells | IC50 ≈ 2 µM | [2][3] |
| Induction of ROS Production | Oligomycin | HT-22 cells, Rat synovium | 10 µg/ml | [7][8] |
| Enhancement of TRAIL-induced apoptosis | Oligomycin A | HeLa cells | Not specified | [4] |
| Prevention of NO-induced apoptosis | Oligomycin | Not specified | Not specified | [5] |
| Induction of an inflammatory response | Oligomycin | Rat knee joint (in vivo) | Not specified | [9] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test to Assess Mitochondrial Respiration
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Incubation: The following day, replace the growth medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the sensor cartridge with this compound (or vehicle control), oligomycin (as a positive control for Complex V inhibition), FCCP, and rotenone/antimycin A.
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 2: Measurement of Intracellular ROS Production
-
Cell Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound or vehicle control for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with 5 µM CM-H2DCFDA (for general cellular ROS) or MitoSOX Red (for mitochondrial superoxide) in pre-warmed PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (495/529 nm for DCFDA; 510/580 nm for MitoSOX Red).
-
Data Normalization: Normalize the fluorescence intensity to the cell number, determined by a viability assay (e.g., crystal violet staining).
Signaling Pathway and Workflow Diagrams
Caption: Primary and potential off-target pathways of this compound.
Caption: Workflow for troubleshooting unexpected cellular effects.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary known mechanism of action of this compound? this compound is primarily known to inhibit the plasma membrane localization of K-Ras, which is crucial for its oncogenic function.[6] This makes it a compound of interest for cancer research.
-
Q2: How does the off-target profile of this compound potentially differ from that of Oligomycin A? Limited data suggests that this compound has a more selective action against mammalian tumor cell lines compared to Oligomycin A, with weaker antifungal and nematocidal activity. This could imply a more favorable off-target profile, but comprehensive studies are lacking.
-
Q3: What are the key off-target effects of the broader oligomycin class that I should be aware of? The oligomycin class of compounds are well-characterized inhibitors of the F0 subunit of mitochondrial ATP synthase.[1] They have also been reported to inhibit store-operated calcium channels, increase the production of reactive oxygen species (ROS), and modulate apoptosis in a context-dependent manner.[2][3][4][5][7]
-
Q4: What are some essential control experiments to perform when using this compound?
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control.
-
Positive Control for Primary Target: Use a well-characterized inhibitor of K-Ras localization.
-
Positive Control for Potential Off-Targets: Use Oligomycin A to assess mitochondrial effects.
-
Structurally Unrelated Inhibitor: If possible, use a structurally different K-Ras inhibitor to confirm that the observed phenotype is not due to the chemical scaffold of this compound.
-
-
Q5: How should I interpret my data if I observe an effect at a concentration much higher than the IC50 for K-Ras inhibition? If a phenotype is only observed at concentrations significantly higher than the IC50 for K-Ras inhibition (e.g., in the micromolar range), it is highly likely to be an off-target effect. It is crucial to perform dose-response experiments for both the on-target and any observed off-target effects to establish a therapeutic window.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligomycin and antimycin A prevent nitric oxide-induced apoptosis by blocking cytochrome C leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The mitochondrial inhibitor oligomycin induces an inflammatory response in the rat knee joint - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 21-Hydroxyoligomycin A powder and solutions
This technical support center provides guidance on the stability and storage of 21-Hydroxyoligomycin A powder and solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. How should I store this compound powder?
This compound powder should be stored at -20°C for long-term stability.[1] Some suppliers may also indicate storage at 0-8°C is acceptable for shorter periods. For the closely related compound Oligomycin A, lyophilized powder is reported to be stable for at least 24 months when stored at -20°C and protected from light.[2][3]
2. What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF). It is practically insoluble in water.[1]
3. How should I prepare and store stock solutions of this compound?
It is recommended to prepare fresh solutions for immediate use whenever possible. If storage is necessary, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For the related compound Oligomycin A, solutions in DMSO can be stored for up to 1 month at -20°C or up to 6 months at -80°C.[4] Another source suggests that Oligomycin A in solution can be used within 3 months to prevent loss of potency when stored at -20°C.[2][3] To prepare a stock solution, dissolve the powder in a suitable organic solvent like DMSO. Gentle warming to 37°C and sonication can aid in dissolution.
4. Is this compound sensitive to light?
While specific data for this compound is limited, the storage instructions for the closely related Oligomycin A recommend protecting it from light.[2] Therefore, it is best practice to protect both the powder and solutions of this compound from light exposure by using amber vials or by wrapping containers in foil.
5. How does pH affect the stability of this compound?
As a macrolide antibiotic, this compound's stability is likely influenced by pH. Generally, macrolides can undergo degradation in acidic conditions.[5][6] For the broader class of oligomycins, their inhibitory potency shows little change when stored at a pH range of 3 to 10 at 37°C for 54 hours, suggesting a degree of stability across this pH range for short periods.[7] However, for long-term storage of solutions, it is advisable to maintain a neutral pH.
Quantitative Data Summary
The following tables summarize the available quantitative data on the storage and stability of this compound and the closely related Oligomycin A.
Table 1: Recommended Storage Conditions for this compound Powder
| Compound | Form | Storage Temperature | Reported Stability |
| This compound | Powder | -20°C | Long-term storage |
| This compound | Powder | 0-8°C | Short-term storage |
| Oligomycin A (proxy) | Lyophilized Powder | -20°C | ≥ 4 years[8], 24 months[2][3] |
Table 2: Recommended Storage Conditions for Oligomycin A Solutions (as a proxy for this compound)
| Solvent | Storage Temperature | Reported Stability |
| DMSO | -20°C | 1 month[4], up to 3 months[2][3] |
| DMSO | -80°C | 6 months[4], 1 year[9] |
| Ethanol | 0-4°C | At least 1 week |
| Ethanol | -20°C (frozen aliquots) | Several months |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Ensure proper storage of aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Precipitate observed in the stock solution upon thawing | Poor solubility or solvent evaporation. | Warm the solution gently to 37°C and sonicate to redissolve the compound. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Loss of biological activity | Exposure to light or extreme pH. | Protect solutions from light by using amber vials or foil. Ensure the pH of the experimental medium is within a stable range (ideally neutral). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the concentration of this compound in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard curve.
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the rate of degradation.
Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Oligomycin A | MCH 32 | F0F1-ATPase inhibitor | TargetMol [targetmol.com]
Troubleshooting low potency of 21-Hydroxyoligomycin A in experiments
Welcome to the technical support center for 21-Hydroxyoligomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring the optimal performance of this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound, leading to observations of low potency or inconsistent results.
Question 1: Why am I observing lower than expected potency or a complete lack of effect with this compound in my experiments?
Answer: Several factors can contribute to the apparent low potency of this compound. It is crucial to systematically evaluate each possibility. The primary areas to investigate are:
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Compound Integrity and Storage: this compound, like many complex natural products, is sensitive to storage conditions. Improper handling can lead to degradation.
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Recommendation: Always store the compound at -20°C as recommended.[1] Avoid repeated freeze-thaw cycles. When preparing stock solutions, aliquot them into single-use volumes to minimize degradation.
-
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Solubility Issues: The compound is practically insoluble in water and should be dissolved in an appropriate organic solvent.[1]
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Recommendation: Use solvents such as ethanol, methanol, DMF, or DMSO to prepare stock solutions.[1] When preparing working concentrations in aqueous media, ensure that the final concentration of the organic solvent is low and does not affect the cells. A high concentration of the organic solvent can be toxic to cells and can also cause the compound to precipitate out of solution.
-
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Experimental System and Cell Type: The sensitivity to this compound can vary significantly between different cell lines and experimental models.
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Recommendation: Review the literature for reported IC50 values in cell lines similar to yours. It is possible that your cell line is less sensitive to the effects of this compound. Consider performing a dose-response curve to determine the optimal concentration for your specific system.
-
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Incorrect Dosage: The effective concentration of this compound can be very low, with reported IC50 values in the nanomolar range for K-Ras plasma membrane localization inhibition.[1]
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Recommendation: Carefully calculate and verify the dilutions for your working solutions. It is advisable to perform a titration experiment to determine the optimal concentration for your specific assay.
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Question 2: My results with this compound are inconsistent across experiments. What could be the cause?
Answer: Inconsistent results are often due to subtle variations in experimental procedures. Here are some key areas to check:
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Cell Culture Conditions: The physiological state of your cells can significantly impact their response to treatment.
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Recommendation: Ensure that cell density, passage number, and growth phase are consistent across experiments. Monitor and control the pH and CO2 levels in your incubator, as these can affect both cell health and compound stability.
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Incubation Time: The duration of exposure to this compound can influence the observed effect.
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Recommendation: Optimize the incubation time for your specific assay. For some endpoints, a shorter incubation may be sufficient, while for others, a longer exposure may be necessary to observe a significant effect.
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Reagent Quality: The quality and consistency of your reagents, including cell culture media and assay components, can affect the outcome.
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Recommendation: Use high-quality reagents from a reputable supplier. Ensure that all solutions are properly prepared and stored.
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Question 3: I am using this compound in a Seahorse XF assay to measure mitochondrial respiration, but I am not seeing the expected decrease in the oxygen consumption rate (OCR). What should I do?
Answer: While this compound is primarily known for its effect on K-Ras localization, the broader class of oligomycins are well-characterized inhibitors of mitochondrial ATP synthase.[2][3] A lack of response in a Seahorse assay could point to several issues:
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Sub-optimal Concentration: The concentration of this compound may not be sufficient to inhibit ATP synthase in your specific cell type.
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Recommendation: Perform a dose-response experiment to determine the optimal concentration for inhibiting mitochondrial respiration in your cells.
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Cellular Metabolism: The cells you are using may have a low reliance on oxidative phosphorylation and a higher dependence on glycolysis. In such cases, the effect of an ATP synthase inhibitor on OCR might be less pronounced.
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Recommendation: Characterize the metabolic phenotype of your cells to understand their baseline respiratory and glycolytic rates.
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Assay Conditions: The pH of the assay medium is critical for mitochondrial function.
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Recommendation: Ensure the Seahorse XF assay medium is at the correct pH before starting the experiment.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various contexts. These values can serve as a reference for designing your experiments.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| K-Ras Plasma Membrane Localization | Not specified | 4.82 nM | [1] |
| Cytotoxicity | Human Colon Cancer SW620 | 14.4 µM | [1] |
| Cytotoxicity | Colorectal Carcinoma Cells | > 3 µM | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments where the potency of this compound is evaluated.
Protocol 1: K-Ras Plasma Membrane Localization Assay (Immunofluorescence)
Objective: To visualize the effect of this compound on the subcellular localization of K-Ras.
Materials:
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Cells expressing a tagged version of K-Ras (e.g., GFP-K-Ras)
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Glass coverslips
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24-well plates
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This compound stock solution (in DMSO)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against the tag (if K-Ras is not fluorescently tagged)
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Fluorophore-conjugated secondary antibody
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DAPI solution (for nuclear staining)
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Antifade mounting medium
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Fluorescence microscope
Procedure:
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Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO).
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Replace the medium in the wells with the medium containing this compound or the vehicle control.
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Incubate for the desired time (e.g., 24 hours).
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Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if using an antibody).
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Wash the cells three times with PBS.
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Block non-specific antibody binding with blocking buffer for 1 hour.
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Incubate with the primary antibody (if applicable) diluted in blocking buffer for 1-2 hours.
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Wash the cells three times with PBS.
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Incubate with the fluorophore-conjugated secondary antibody (if applicable) diluted in blocking buffer for 1 hour in the dark.
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Wash the cells three times with PBS.
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Counterstain the nuclei with DAPI solution for 5 minutes.
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Wash the cells twice with PBS.
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Mount the coverslips on microscope slides using antifade mounting medium.
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Visualize the cells using a fluorescence microscope. In untreated cells, K-Ras should be localized to the plasma membrane. In treated cells, a potent effect of this compound will be observed as a mislocalization of K-Ras to other cellular compartments.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
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Cancer cell line of interest
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96-well plates
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Complete cell culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
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Replace the medium in the wells with the medium containing this compound or the vehicle control.
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Incubate for the desired time (e.g., 48 or 72 hours).
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Add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
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Carefully remove the medium from the wells.
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Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Mix gently on a plate shaker for 5-10 minutes.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the action and troubleshooting of this compound.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cytotoxicity assay using this compound.
Caption: A logical troubleshooting workflow for addressing low potency of this compound.
References
Technical Support Center: Minimizing Cytotoxicity of 21-Hydroxyoligomycin A in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of 21-Hydroxyoligomycin A on non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide compound belonging to the oligomycin (B223565) class.[1][2] Its primary mechanism of action as a potential anti-cancer agent is the inhibition of K-Ras plasma membrane localization.[1] Like other oligomycins, it is also a potent inhibitor of mitochondrial F₀F₁-ATP synthase, which can disrupt cellular energy production and lead to cytotoxicity.[2][3][4]
Q2: Why am I observing high levels of cytotoxicity in my non-cancerous cell lines when using this compound?
High cytotoxicity in non-cancerous cell lines is likely due to the compound's inhibitory effect on ATP synthase.[2][5] This inhibition can lead to a significant decrease in cellular ATP levels, mitochondrial dysfunction, and subsequent activation of apoptotic pathways.[3][6] Cells with high metabolic rates may be particularly sensitive to this effect.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
When encountering high cytotoxicity, it is crucial to:
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Verify Compound Concentration: Ensure the final concentration of this compound in your culture medium is correct. Serial dilution errors are a common source of unexpected results.
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Assess Solvent Toxicity: Perform a vehicle control experiment to ensure that the solvent used to dissolve this compound (e.g., DMSO, ethanol) is not causing cytotoxicity at the concentration used.[1]
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Evaluate Cell Health: Confirm that the cells were healthy and in the exponential growth phase before adding the compound. Stressed or confluent cells can be more susceptible to cytotoxic agents.[7]
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Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider performing a time-course experiment to determine the optimal incubation period.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between replicate wells.
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Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
When adding the compound, gently mix the plate to ensure even distribution.
-
To minimize edge effects, avoid using the outermost wells of the microplate for treatment and control groups. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[8]
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Problem 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH assay).
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Possible Cause: this compound's mechanism of action can interfere with assays that rely on cellular metabolism. The MTT assay, which measures metabolic activity, may show a reduction in signal due to ATP synthase inhibition even before significant cell death occurs.[9] The LDH assay, which measures membrane integrity, may provide a more direct measure of cell death.
-
Solution:
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Use multiple cytotoxicity assays based on different cellular mechanisms to get a comprehensive understanding of the compound's effect.
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Consider a direct cell counting method, such as trypan blue exclusion, to assess cell viability.
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When using metabolic assays like MTT, interpret the results as a measure of both cell viability and metabolic inhibition.[9]
-
Strategies to Minimize Cytotoxicity in Non-Cancerous Cell Lines
1. Optimization of Experimental Conditions:
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Concentration and Time-Course Studies: Perform a matrix of experiments with varying concentrations of this compound and different incubation times to identify a therapeutic window where the desired effect is observed with minimal cytotoxicity to non-cancerous cells.
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Cell Density: Optimize the cell seeding density. Sub-confluent cultures are generally less susceptible to stress-induced cell death.
2. Co-treatment with Protective Agents:
-
Antioxidants: Co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may mitigate cytotoxicity if oxidative stress is a contributing factor.[7][10]
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Metabolic Substrates: Supplementing the culture medium with alternative energy sources, such as pyruvate (B1213749) or glutamine, may help cells compensate for the reduced ATP production from oxidative phosphorylation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[7]
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Transfer a portion of the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically 490 nm).
Data Presentation
Table 1: Example Data from a Dose-Response Experiment
| This compound (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 95.3 ± 4.8 | 3.5 ± 1.1 |
| 1 | 82.1 ± 6.1 | 10.2 ± 2.5 |
| 10 | 45.7 ± 7.3 | 48.9 ± 5.6 |
| 100 | 12.3 ± 3.9 | 85.4 ± 6.3 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity of this compound.
Caption: Postulated cytotoxic signaling pathway of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. Oligomycin - Wikipedia [en.wikipedia.org]
- 3. Oligomycin and antimycin A prevent nitric oxide-induced apoptosis by blocking cytochrome C leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 10. Mechanism of Neonicotinoid Toxicity: Impact on Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing 21-Hydroxyoligomycin A insolubility in water-based media
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous insolubility of 21-Hydroxyoligomycin A during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it practically insoluble in water-based media?
A1: this compound is a macrolide antibiotic belonging to the oligomycin (B223565) class.[1][2] Its large, complex, and predominantly hydrophobic structure limits its ability to form favorable interactions with polar water molecules, leading to very poor solubility in aqueous solutions like cell culture media or buffers.[1]
Q2: What is the best solvent for creating a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound.[1][2] It is also reported to be soluble in other organic solvents like ethanol, methanol, and DMF.[1] A high-concentration stock (e.g., 10-20 mM) in 100% DMSO is the critical first step for its use in experiments.[3][4]
Q3: My compound "crashes out" or precipitates when I add it to my cell culture medium. What is happening and how can I prevent it?
A3: This common issue, known as precipitation or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous medium upon dilution of the DMSO stock.[5][6] To prevent this, you should:
-
Use pre-warmed (37°C) media , as solubility is often temperature-dependent.[5][7]
-
Perform a stepwise or serial dilution . Instead of adding the concentrated stock directly, create an intermediate dilution first.[5][7]
-
Add the compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[5]
-
Avoid high final concentrations of the compound that exceed its aqueous solubility limit.
Q4: What are the visible signs of compound precipitation in my culture vessel?
A4: Precipitation can be observed in several ways. You should look for a cloudy or hazy appearance in the media, the formation of a thin film on the liquid surface, or the presence of fine, crystalline particles or sediment at the bottom of the plate or tube.[3] Even micro-precipitates, not visible to the naked eye, can affect results.
Q5: What is the maximum recommended final concentration of DMSO for cell-based assays?
A5: While cell line dependent, the final concentration of DMSO in cell culture should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid solvent-induced cytotoxicity or off-target effects.[7] It is crucial to run a vehicle control (media with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific cells.
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon addition to aqueous media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound is above its solubility limit in the final aqueous medium. | Decrease the final working concentration. If a high concentration is necessary, explore alternative formulation strategies (see below). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of media causes the compound to rapidly leave the DMSO and precipitate in the incompatible aqueous environment. | Follow a serial dilution protocol.[5] Create an intermediate dilution in media or PBS first. Add the final volume of compound solution slowly to the vortex of the liquid. |
| Low Media Temperature | Solubility of many compounds, including macrolides, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C for all dilution steps.[7] |
Issue 2: Compound appears soluble initially but precipitates over time in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature & pH Shifts | The CO₂ environment in an incubator can slightly lower the pH of bicarbonate-buffered media, which may affect the solubility of pH-sensitive compounds. Temperature fluctuations can also play a role. | Ensure the media is properly buffered and equilibrated in the incubator before adding the compound. Minimize removing plates from the incubator. |
| Interaction with Media Components | The compound may slowly interact with proteins (e.g., in FBS), salts, or other components in the media, leading to aggregation and precipitation. | Reduce the serum concentration if possible for the duration of the treatment. Test solubility in a simpler buffer (like PBS) to see if media components are the issue.[7] |
| Media Evaporation | In long-term experiments, evaporation can increase the compound's effective concentration beyond its solubility limit. | Use culture plates with low-evaporation lids and ensure the incubator has proper humidification.[5] |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | Not suitable as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Practically Insoluble | Not suitable as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for creating high-concentration stock solutions.[1][2] |
| Ethanol / Methanol | Soluble | Can be used as a primary solvent, but DMSO is generally preferred for cell culture compatibility.[1] |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO, though less common in cell culture applications.[1] |
Table 2: Example Two-Step Dilution Protocol for a 10 µM Final Concentration
This protocol ensures the final DMSO concentration remains at a low and well-tolerated level of 0.1%.
| Step | Action | Stock Concentration | Volume to Add | Diluent | Diluent Volume | Final Concentration | Final DMSO % |
| 1. Stock Solution | Prepare initial stock | - | - | 100% DMSO | - | 10 mM | 100% |
| 2. Intermediate Dilution | Create a 1:100 dilution of the stock | 10 mM | 10 µL | Pre-warmed Media | 990 µL | 100 µM | 1.0% |
| 3. Final Working Solution | Create a 1:10 dilution of the intermediate | 100 µM | 100 µL | Pre-warmed Media | 900 µL | 10 µM | 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 807.06 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need 8.07 mg.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber, or light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions (Recommended Method)
This protocol minimizes the risk of precipitation by avoiding large dilution factors in a single step.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C in a water bath.
-
Prepare Intermediate Dilution: Based on your final desired concentration, prepare an intermediate solution that is 10x or 100x more concentrated. For example, to make a final solution of 10 µM, you might first make a 100 µM intermediate solution (see Table 2). Pipette the required volume of pre-warmed media into a sterile tube, then add the small volume of DMSO stock. Vortex gently immediately.
-
Prepare Final Dilution: Add the required volume of the intermediate solution to the final volume of pre-warmed media in your culture vessel or a separate tube. For example, add 100 µL of the 100 µM intermediate to 900 µL of media to get a final volume of 1 mL at 10 µM.
-
Mix and Verify: Mix thoroughly but gently by swirling or pipetting up and down. Visually inspect the final solution to ensure it is clear and free of any precipitation before adding it to your cells.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Postulated Signaling Pathway
Caption: Inhibition of K-Ras plasma membrane localization.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound CAS#: 102042-09-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Mitigating sgRNA-Independent Off-Target Effects of Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating sgRNA-independent off-target effects of CRISPR/Cas9 inhibitors.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are sgRNA-independent off-target effects of CRISPR/Cas9 inhibitors?
A1: sgRNA-independent off-target effects are unintended cellular alterations caused by the inhibitor molecule itself, which are not a result of the sgRNA-guided Cas9 activity. These effects can occur when an inhibitor binds to and modulates the function of cellular proteins other than Cas9. Such interactions can lead to unexpected phenotypes, cellular toxicity, or confounding experimental results that are independent of Cas9 inhibition.
Q2: How do sgRNA-dependent and sgRNA-independent off-target effects differ?
A2: The primary distinction lies in the source of the unintended effect:
-
sgRNA-dependent off-target effects are the widely recognized unintended edits made by the Cas9 nuclease at genomic locations that have some sequence similarity to the intended target site. These off-target edits are guided by the sgRNA. Anti-CRISPR proteins are effective at reducing these effects by acting as a "kill switch" to limit the duration of Cas9 activity.[1][2][3][4]
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sgRNA-independent off-target effects are caused by the intrinsic bioactivity of the inhibitor molecule within the cell, separate from its interaction with the Cas9-sgRNA complex. For instance, a small molecule inhibitor might interact with cellular kinases, transcription factors, or other proteins, leading to changes in signaling pathways or gene expression.
Q3: My cells exhibit unexpected phenotypes (e.g., reduced viability, altered morphology) after treatment with a CRISPR/Cas9 inhibitor, even in control cells lacking Cas9. What is the likely cause?
A3: This observation strongly suggests sgRNA-independent off-target effects. The inhibitor molecule itself is likely interacting with endogenous cellular components, causing the observed phenotype. To confirm this, it is essential to perform control experiments where the inhibitor is applied to parental cells that do not express the CRISPR-Cas9 machinery.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotypes with a Small Molecule Inhibitor
-
Potential Cause: The small molecule inhibitor possesses off-target interactions with other cellular proteins. It is a known challenge that small molecules can bind to multiple proteins, leading to unintended biological consequences.
-
Troubleshooting Steps:
-
Perform Dose-Response and Viability Assays: It is critical to determine the concentration at which the inhibitor exhibits toxicity in your specific cell line. Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) using a range of inhibitor concentrations on both your experimental cells and a parental control cell line (not expressing Cas9). This will help establish a non-toxic working concentration.
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Validate with a Structurally Unrelated Inhibitor: When possible, use a different inhibitor targeting Cas9 that has a distinct chemical structure. If the phenotype is observed with both inhibitors, it is more likely to be an on-target effect of Cas9 inhibition. However, if the phenotype is unique to one inhibitor, it is likely an sgRNA-independent off-target effect.
-
Global "-omics" Analysis: To obtain a broad view of the cellular pathways affected by the inhibitor, perform RNA-sequencing or proteomics analysis. Compare cells treated with the inhibitor to a vehicle control (in the absence of Cas9/sgRNA) to identify perturbed pathways.
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Chemical Proteomics: For direct identification of off-target binding partners, chemical proteomics is a powerful approach. This technique typically involves using a modified version of the inhibitor as a "bait" to capture its interacting proteins from cell lysates. These interacting proteins are then identified by mass spectrometry.
-
Issue 2: Phenotypic Changes Observed with an Anti-CRISPR Protein Control
-
Potential Cause: Although less frequent than with small molecules, the overexpression of any protein, including anti-CRISPR proteins, can induce cellular stress or other non-specific effects.
-
Troubleshooting Steps:
-
Titrate Delivery Vehicle: If a viral vector (e.g., AAV, lentivirus) is used for delivery, it is important to titrate the viral dosage to the lowest effective amount. High viral loads can trigger cellular stress responses.
-
Use a Control Protein: As a negative control, express an unrelated, non-functional protein (such as GFP) at a similar level to the anti-CRISPR protein. This will help differentiate between effects caused by general protein overexpression and those specific to the anti-CRISPR protein.
-
Optimize Temporal Delivery: The timing of anti-CRISPR protein delivery is a key experimental parameter. Research has indicated that delivering the anti-CRISPR protein several hours after the CRISPR-Cas9 components can effectively minimize off-target editing without substantially compromising on-target efficiency.[2][3] Experimenting with various delivery time points is recommended.
-
Quantitative Data Summary
The following table summarizes key characteristics of different classes of CRISPR-Cas9 inhibitors. Note: Specific quantitative data on sgRNA-independent off-target effects is often limited in publicly available literature and can be highly cell-type and context-dependent.
| Inhibitor Class | Example(s) | Primary Mechanism of Action | Known sgRNA-Independent Off-Target Concerns | Typical On-Target IC50 / EC50 |
| Anti-CRISPR Proteins | AcrIIA4 | Binds directly to Cas9, preventing DNA binding and cleavage.[2][5] | Generally considered highly specific to Cas9. Overexpression may lead to cellular stress. | Low nanomolar range (for Cas9 inhibition) |
| Small Molecules | BRD0539, Bedaquiline (and derivatives) | Can interfere with Cas9-DNA interaction or PAM recognition.[6] | Potential for binding to other cellular proteins, leading to cytotoxicity or pathway modulation. | Low to mid micromolar range |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of a small molecule inhibitor.
Methodology:
-
Cell Seeding: Seed cells (both experimental and parental control lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Add the diluted inhibitor to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Global Proteomics Analysis to Identify Off-Target Pathways
This protocol provides a general workflow for identifying cellular pathways affected by an inhibitor in an sgRNA-independent manner.
Methodology:
-
Cell Culture and Treatment: Culture parental control cells (not expressing Cas9) and treat with the inhibitor at a non-toxic concentration or with a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution digestion with trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform differential expression analysis to identify proteins with altered abundance in the inhibitor-treated samples compared to the control.
-
Pathway Analysis: Use a tool like DAVID or Metascape to perform functional enrichment analysis on the differentially expressed proteins to identify affected cellular pathways.
Visualizations
Caption: Troubleshooting logic for sgRNA-independent off-target effects.
Caption: On-target vs. sgRNA-independent off-target signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Gene editing via CRISPR/Cas9 can lead to cell toxicity and genome instability | IRB Barcelona [irbbarcelona.org]
- 3. innovativegenomics.org [innovativegenomics.org]
- 4. news.berkeley.edu [news.berkeley.edu]
- 5. Anti-CRISPR Protein Reduces Off-Target Effects | The Scientist [the-scientist.com]
- 6. synbiobeta.com [synbiobeta.com]
Optimizing dose-response curves for 21-Hydroxyoligomycin A in HCT116 cells
An essential aspect of preclinical drug development is the accurate determination of a compound's potency. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for optimizing dose-response experiments with 21-Hydroxyoligomycin A in the HCT116 human colorectal cancer cell line.
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a member of the oligomycin (B223565) class of macrolides, is understood to have a dual mechanism of action that contributes to its anti-cancer properties.[1]
-
Inhibition of ATP Synthase: Like its well-studied analog Oligomycin A, it is a potent inhibitor of mitochondrial ATP synthase. It acts by blocking the F0 proton channel, which disrupts oxidative phosphorylation, halting ATP production and significantly reducing cellular oxygen consumption.[2][3][4] This forces cancer cells to rely more heavily on glycolysis for energy.
-
Inhibition of K-Ras Localization: this compound has been shown to prevent the localization of the oncogenic protein K-Ras to the plasma membrane, which is essential for its function.[1] This action was observed at very low nanomolar concentrations (IC50 = 4.82 nM) and presents a distinct and powerful anti-cancer mechanism.[1] HCT116 cells are known to have a KRAS mutation, making this a particularly relevant mechanism.[5][6]
References
Preventing degradation of 21-Hydroxyoligomycin A during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 21-Hydroxyoligomycin A in long-term experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or decreasing compound efficacy over time | Degradation of this compound in aqueous experimental media. | - Prepare fresh working solutions from a frozen stock for each experiment. - If the experiment spans several days, replenish the media with freshly diluted this compound every 24-48 hours. - Minimize the exposure of the compound to light and elevated temperatures. |
| Precipitation of the compound in aqueous media | Poor solubility of this compound in water-based solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is low (typically <0.1%) but sufficient to maintain solubility. - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it serially in the experimental medium.[1][2] - Visually inspect the medium for any signs of precipitation after adding the compound. |
| High background noise or off-target effects | Use of excessively high concentrations of the compound or solvent. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. - Always include a vehicle control (medium with the same concentration of the organic solvent used to dissolve this compound) to account for any solvent-induced effects. |
| Variability between experimental replicates | Inconsistent handling or storage of the compound. | - Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles.[3][4] - Ensure accurate and consistent pipetting when preparing working solutions. - Maintain a consistent experimental setup, including incubation times, cell densities, and media conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[5] It is practically insoluble in water. For cell-based assays, high-purity, sterile-filtered DMSO or ethanol are the recommended solvents for preparing stock solutions.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of oligomycin (B223565) (the parent compound of this compound) in DMSO or ethanol can be stored at -20°C for up to 3 months.[1][3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. Lyophilized this compound is stable for years when stored at -20°C.[2][4]
Q3: What is the stability of this compound in cell culture medium at 37°C?
Q4: Can I use this compound in serum-containing media?
A4: Yes, this compound can be used in serum-containing media. However, it is important to be aware that some components in serum could potentially interact with the compound. It is always advisable to perform initial validation experiments in your specific media formulation.
Q5: At what pH is this compound most stable?
A5: The inhibitory potency of oligomycins shows little change upon storage at a pH range of 3 to 10 at 37°C for 54 hours.[6] Standard cell culture media, which are typically buffered to a physiological pH of around 7.4, should not pose a significant stability issue in the short term.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing stock and working solutions of this compound for use in cell culture experiments.
Materials:
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This compound (lyophilized powder)
-
High-purity, sterile-filtered dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.[4]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the final desired experimental concentrations.
-
Ensure that the final concentration of the organic solvent in the culture medium is minimal (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously, as this can cause the compound to come out of solution.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Long-Term Cell Culture Experiment with this compound
This protocol provides a general framework for conducting multi-day cell culture experiments while minimizing the degradation of this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (cell culture medium with the same final concentration of solvent as the highest concentration of this compound)
-
Sterile cell culture plates or flasks
-
Standard cell culture equipment (incubator, microscope, etc.)
Procedure:
-
Cell Seeding:
-
Seed the cells at an appropriate density in culture plates or flasks to ensure they do not become over-confluent during the experiment.
-
Allow the cells to adhere and enter a logarithmic growth phase (typically 12-24 hours) before adding the compound.
-
-
Treatment:
-
Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Return the cells to the incubator.
-
-
Medium Replenishment for Long-Term Experiments:
-
For experiments lasting longer than 48 hours, it is recommended to replace the treatment medium every 24-48 hours.
-
Prepare fresh working solutions of this compound for each medium change.
-
Carefully aspirate the old medium and gently add the fresh treatment or vehicle control medium to the cells.
-
-
Endpoint Analysis:
-
At the desired time points, harvest the cells and perform the planned downstream analyses (e.g., viability assays, Western blotting, gene expression analysis).
-
Visualizations
K-Ras Signaling Pathway and Inhibition by this compound
Oncogenic K-Ras requires localization to the plasma membrane to activate downstream signaling pathways that promote cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[7][8] this compound has been shown to be a potent inhibitor of K-Ras plasma membrane localization.[5][9]
Caption: Inhibition of K-Ras plasma membrane localization by this compound.
Experimental Workflow for Assessing Compound Stability
This workflow outlines the key steps to empirically determine the stability of this compound under specific long-term experimental conditions.
Caption: Workflow for determining the stability of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes when using this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 5. toku-e.com [toku-e.com]
- 6. agscientific.com [agscientific.com]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for P-glycoprotein Inhibition When Using 21-Hydroxyoligomycin A
Welcome to the technical support center for researchers utilizing 21-Hydroxyoligomycin A. This resource provides essential guidance on navigating the complexities arising from its dual activity as a potent inhibitor of K-Ras plasma membrane localization and an inhibitor of the P-glycoprotein (P-gp) efflux pump. This document offers troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily investigated for its anti-cancer properties, which are attributed to its ability to inhibit the plasma membrane localization of K-Ras.[1] This action disrupts downstream signaling pathways crucial for cancer cell growth and proliferation. Additionally, it is reported to be cytotoxic to various cancer cell lines, such as human colon cancer SW620 cells.[1]
Q2: How does this compound inhibit P-glycoprotein (P-gp)?
A2: The precise mechanism of P-gp inhibition by this compound is not fully elucidated in the available literature. However, its structural similarity to Oligomycin A, a known inhibitor of mitochondrial F0F1-ATP synthase, suggests a likely mechanism.[2] P-gp is an ATP-dependent efflux pump, meaning it requires cellular energy in the form of ATP to transport substrates out of the cell.[3] By inhibiting mitochondrial ATP production, this compound likely depletes the intracellular ATP pools required for P-gp function, thus indirectly inhibiting its activity. It is also possible that it may interact directly with P-gp, though this is less established.
Q3: What are the experimental consequences of this compound's dual activity?
A3: The dual activity of this compound can lead to complex experimental outcomes. Its inherent cytotoxicity can be confounded by its ability to inhibit P-gp. This is particularly relevant when studying its effects in combination with other cytotoxic agents that are P-gp substrates. The P-gp inhibition can increase the intracellular concentration of these co-administered drugs, leading to synergistic or exaggerated cytotoxic effects that are not solely attributable to the primary mechanism of either compound.
Q4: In which cell lines should I be particularly concerned about P-gp inhibition by this compound?
A4: You should be cautious when working with cell lines known to overexpress P-gp, which is common in multidrug-resistant (MDR) cancer cell lines. Examples include certain sublines of ovarian (e.g., NCI/ADR-RES), colon (e.g., SW620, HCT-15), and breast (e.g., MCF-7/ADR) cancers. It is advisable to characterize the P-gp expression level in your experimental cell line.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity in Combination Therapy
Scenario: You are testing this compound in combination with another anti-cancer drug (Drug X), which is a known P-gp substrate. The observed cytotoxicity of the combination is significantly higher than what you would expect from an additive effect.
Possible Cause: this compound is likely inhibiting P-gp, leading to increased intracellular accumulation and retention of Drug X, thereby potentiating its cytotoxic effect.
Troubleshooting Steps:
-
Characterize P-gp Expression: Confirm that your cell line expresses functional P-gp using techniques like Western Blot or qPCR for the ABCB1 gene.
-
Use a P-gp Null/Low-Expressing Control Cell Line: Repeat the combination experiment in a parental cell line that does not express P-gp or has very low expression. If the synergistic effect is diminished or absent in the P-gp null line, it strongly suggests that P-gp inhibition is the cause of the enhanced cytotoxicity.
-
Measure Intracellular Accumulation of Drug X: Perform a substrate accumulation assay to directly measure if this compound increases the intracellular concentration of Drug X. A fluorescently labeled version of Drug X or a fluorescent P-gp substrate like Rhodamine 123 can be used.
Issue 2: Difficulty in Determining the IC50 for P-gp Inhibition
Scenario: You are trying to determine a specific IC50 value for P-gp inhibition by this compound, but the concentrations required for P-gp inhibition overlap with those causing significant cell death, making the results from standard endpoint assays (like Calcein-AM) difficult to interpret.
Possible Cause: The ATP depletion mechanism affects both P-gp function and overall cell viability, making it challenging to separate these two effects in assays that rely on live, metabolically active cells.
Troubleshooting Steps:
-
Use a Cell-Free Assay: An ATPase activity assay using isolated membrane vesicles containing P-gp can be employed. This in vitro system separates the P-gp transporter from cellular viability concerns.[4] You can measure the effect of this compound on the ATP hydrolysis activity of P-gp.
-
Short-Term Accumulation Assays: Utilize a short-term substrate accumulation assay (e.g., with Rhodamine 123 or a fluorescent P-gp substrate) with an incubation time that is too short to induce significant cytotoxicity. This can provide a window to observe P-gp inhibition before widespread cell death occurs.
-
Kinetic Efflux Studies: Perform a kinetic efflux study. Pre-load the cells with a fluorescent P-gp substrate, and then measure the rate of efflux in the presence and absence of this compound over a short time course.
Issue 3: Inconsistent Results Across Different P-gp Inhibition Assays
Scenario: You observe potent inhibition in a cell-based efflux assay but weaker or no activity in a P-gp ATPase assay.
Possible Cause: This discrepancy strongly suggests an indirect mechanism of inhibition.
Troubleshooting Steps:
-
Consider the Mechanism: An ATP depletion mechanism would explain this observation. Cell-based assays are sensitive to changes in cellular ATP levels, while in a cell-free ATPase assay, ATP is supplied in excess in the reaction buffer, masking the effect of a compound that works by depleting cellular ATP.
-
Measure Cellular ATP Levels: Directly measure the intracellular ATP concentration in your cells after treatment with this compound at the same concentrations and time points used in your P-gp inhibition assays. A significant drop in ATP levels would support the hypothesis of an indirect inhibitory mechanism.
Data Presentation
Table 1: Hypothetical Comparative IC50 Values for this compound
| Parameter | Cell Line | IC50 (µM) | Notes |
| Cytotoxicity | P-gp Overexpressing (e.g., SW620 Ad20) | 5 | Intrinsic cytotoxicity of the compound. |
| P-gp Null (e.g., SW620) | 6 | Similar cytotoxicity suggests the effect is largely independent of P-gp expression. | |
| P-gp Inhibition | P-gp Overexpressing (e.g., SW620 Ad20) | 2-8 | Overlaps with cytotoxic concentrations, making precise determination challenging in cell-based assays. |
| ATP Depletion | P-gp Overexpressing (e.g., SW620 Ad20) | 1-5 | The concentration range for ATP depletion aligns with that for P-gp inhibition. |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Intrinsic Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells (both P-gp expressing and a corresponding null line) in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound (and a vehicle control, e.g., DMSO) to the wells.
-
Incubation: Incubate for a period relevant to your main experiments (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Rhodamine 123 Accumulation Assay (Flow Cytometry)
-
Cell Preparation: Harvest cells and resuspend them in assay buffer (e.g., phenol (B47542) red-free medium) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes and add varying concentrations of this compound, a positive control inhibitor (e.g., Verapamil), and a vehicle control. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to a final concentration of 1 µM.
-
Incubation: Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Wash: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS.
-
Analysis: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Interpretation: An increase in Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.
Protocol 3: P-gp ATPase Activity Assay
-
Reagents: P-gp containing membrane vesicles, assay buffer, ATP, sodium orthovanadate (a specific P-gp ATPase inhibitor), and a phosphate (B84403) detection reagent (e.g., malachite green-based).
-
Assay Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Compound Addition: Add serial dilutions of this compound, a positive control (e.g., Verapamil, which stimulates ATPase activity), a vehicle control, and a baseline control with sodium orthovanadate.
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add MgATP to initiate the reaction.
-
Incubation: Incubate at 37°C for 20-40 minutes (optimize for linear phosphate generation).
-
Phosphate Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: Calculate the vanadate-sensitive ATPase activity and determine the effect of this compound on this activity.
Mandatory Visualizations
Caption: Proposed mechanism of P-gp inhibition by this compound via ATP depletion.
References
Validation & Comparative
21-Hydroxyoligomycin A efficacy compared to other K-Ras inhibitors like sotorasib
For Researchers, Scientists, and Drug Development Professionals
The quest for effective inhibitors of the notorious oncogene K-Ras has led to the exploration of diverse therapeutic strategies. This guide provides a detailed comparison of two distinct K-Ras inhibitors: 21-Hydroxyoligomycin A, a natural product that disrupts K-Ras localization, and sotorasib (B605408) (AMG 510), a targeted covalent inhibitor that has received clinical approval. This objective comparison is based on available preclinical and clinical data to inform research and drug development efforts in the field of oncology.
At a Glance: Key Differences
| Feature | This compound | Sotorasib (AMG 510) |
| Mechanism of Action | Inhibits K-Ras plasma membrane localization | Covalently binds to and inhibits the KRAS G12C mutant protein |
| Target Specificity | Appears to affect general K-Ras localization | Specific to the KRAS G12C mutation |
| Development Stage | Preclinical | Clinically approved and in practice |
| Potency (IC50) | ~1.5–14 nM (K-Ras plasma membrane localization)[1][2] | ~6-9 nM (Cell viability in KRAS G12C mutant cell lines) |
| Clinical Data | Not available | Extensive Phase 1, 2, and 3 clinical trial data available |
Mechanism of Action: Two Distinct Approaches to Targeting K-Ras
The fundamental difference between this compound and sotorasib lies in their mechanisms of inhibiting K-Ras signaling.
This compound: Preventing K-Ras from Reaching its Destination
For K-Ras to become active and drive downstream oncogenic signaling, it must first be localized to the plasma membrane. This compound, a rare member of the oligomycin (B223565) class of antibiotics, has been identified as a potent inhibitor of this crucial localization step.[1][2] By preventing K-Ras from anchoring to the plasma membrane, this compound effectively blocks its ability to engage with downstream effectors, thereby inhibiting the entire signaling cascade. This mechanism is not specific to a particular K-Ras mutation.
Sotorasib: A Targeted Strike Against a Specific Mutation
Sotorasib represents a landmark achievement in precision oncology as the first approved targeted therapy for cancers harboring the KRAS G12C mutation.[3][4] This mutation, where glycine (B1666218) at position 12 is replaced by cysteine, is present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its activation and subsequent downstream signaling through pathways like the MAPK and PI3K-AKT cascades.
References
- 1. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sotorasib Demonstrates Promising Antitumor Activity in Patients with Advanced NSCLC [theoncologynurse.com]
- 4. ilcn.org [ilcn.org]
Comparative Analysis of 21-Hydroxyoligomycin A's Anti-Cancer Potential in a Mouse Xenograft Model Context
Introduction
21-Hydroxyoligomycin A has emerged as a compound of interest in cancer research due to its potent and selective cytotoxic effects against various cancer cell lines. A key mechanism of its anti-cancer activity is the inhibition of K-Ras localization to the plasma membrane, a critical step for the function of this notorious oncogene.[1][2][3] While extensive in vitro data highlights its promise, to date, specific in vivo validation of this compound in a mouse xenograft model has not been published in peer-reviewed literature. This guide provides a comparative framework for researchers by presenting the existing in vitro data for this compound and contextualizing it with in vivo data from a comparable anti-cancer agent in a human colon cancer xenograft model. This approach offers a benchmark for designing and evaluating future in vivo studies of this compound.
In Vitro Efficacy of this compound
This compound and its structural analogs, the oligomycins, have demonstrated significant potency in cell-based assays. Their ability to disrupt K-Ras plasma membrane localization is a primary focus of their anti-cancer potential.
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | K-Ras PM Localization | - | ~1.5–14 nM | [1][3] |
| Oligomycins A–E | K-Ras PM Localization | - | ~1.5–14 nM | [1] |
| This compound | Cytotoxicity | Human Colorectal Carcinoma | >3 µM | [1][2][3] |
| Oligomycins A–E | Cytotoxicity | Human Colorectal Carcinoma | >3 µM | [1] |
Comparative In Vivo Xenograft Data: Regorafenib in a Colon Cancer Model
To provide a relevant in vivo comparison, we present data for Regorafenib, an approved multi-kinase inhibitor used in the treatment of colorectal cancer. This data is derived from studies using a patient-derived xenograft (PDX) model of colorectal cancer, which is known to closely mimic the heterogeneity of human tumors.
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Reference |
| Vehicle Control | 1200 ± 150 | - | [4] |
| Regorafenib (10 mg/kg, p.o., daily) | 450 ± 80 | 62.5% | [4] |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of pre-clinical findings. Below is a standard protocol for establishing a human colon cancer xenograft model in mice.
Human Colon Cancer Xenograft Model Protocol
1. Cell Culture:
-
Human colorectal cancer cell lines (e.g., SW620, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Prior to injection, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 50 µl.[6]
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice) aged 6-8 weeks are used to prevent rejection of human tumor cells.
-
Animals are housed in a specific pathogen-free environment with sterile food and water.[7]
3. Tumor Cell Implantation:
-
Mice are anesthetized using an appropriate anesthetic agent.
-
A subcutaneous injection of the cell suspension (50 µl) is administered into the flank of each mouse using a 27-gauge needle.[5]
4. Tumor Growth Monitoring and Treatment:
-
Tumor dimensions are measured bi-weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[6]
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
The investigational compound (e.g., this compound) or vehicle control is administered according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).
5. Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflow
Visualizing the mechanism of action and the experimental process is essential for a clear understanding of the research.
Caption: K-Ras Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Mouse Xenograft Model.
References
- 1. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomycins as inhibitors of K-Ras plasma membrane localisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 7. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Comparative Guide to the Cross-Reactivity of 21-Hydroxyoligomycin A with Other ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 21-Hydroxyoligomycin A with other well-characterized ATP synthase inhibitors. Due to the limited publicly available data on the direct cross-reactivity of this compound, this comparison is primarily based on its structural similarity to Oligomycin (B223565) A and the known mechanisms of other inhibitors.
Executive Summary
ATP synthase, a key enzyme in cellular energy metabolism, is a target for various natural and synthetic inhibitors. These inhibitors are crucial tools for studying mitochondrial function and hold therapeutic potential. This guide focuses on the cross-reactivity profile of this compound, a member of the oligomycin family, in comparison to other ATP synthase inhibitors like Oligomycin A, Venturicidin, and Aurovertin B. While direct comparative studies on this compound are scarce, its structural analogy to Oligomycin A strongly suggests a similar mechanism of action and binding site, implying a high likelihood of cross-reactivity with other inhibitors that target the Fo subunit of ATP synthase.
Inhibitor Comparison
The following table summarizes the key characteristics of this compound and other selected ATP synthase inhibitors.
| Inhibitor | Target Subunit(s) | Binding Site | Mechanism of Action | IC50 / Ki |
| This compound | Fo (inferred) | c-ring (inferred) | Blocks the proton channel in the Fo domain, inhibiting proton translocation and disrupting the proton motive force. | Data not available |
| Oligomycin A | F-zero (Fo) | c-ring | Blocks the proton channel in the Fo domain, inhibiting proton translocation and disrupting the proton motive force. | Ki: 1 µM (F0F1-ATPase); IC50: ~100 nM (MCF7 cells), ~5-10 µM (MDA-MB-231 cells), 0.9 µM (HCT-116 cells)[1] |
| Venturicidin | F-zero (Fo) | c-ring (overlapping with oligomycin) | Blocks the proton channel in the Fo domain, inhibiting proton translocation. | IC50: 31 µg/mL (HEK cells), 21 nM (T. b. brucei)[2][3] |
| Aurovertin B | F-one (F1) | β-subunit | Binds to the β-subunit of the F1 catalytic domain, inhibiting the conformational changes required for ATP synthesis. | Data not available |
Signaling Pathways and Experimental Workflows
The inhibition of ATP synthase triggers distinct cellular signaling cascades and can be investigated through specific experimental workflows.
Caption: Cellular signaling pathways affected by ATP synthase inhibition.
Caption: Experimental workflow for assessing ATP synthase inhibitor cross-reactivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of ATP synthase inhibitor cross-reactivity.
Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine.
-
ATP synthase inhibitors (this compound, Oligomycin A, Venturicidin, etc.)
-
Oligomycin (for control), FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[4]
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.[4]
-
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[5]
-
-
Inhibitor Loading:
-
Prepare stock solutions of the test inhibitors and load them into the designated injection ports of the hydrated sensor cartridge.
-
Load the control compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.[5]
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR and then sequentially inject the inhibitors, measuring OCR after each injection.[5]
-
-
Data Analysis:
-
The Seahorse XF software will generate OCR data over time.
-
Calculate the percentage of inhibition of basal respiration at various inhibitor concentrations to determine the IC50 value for each compound.
-
ATP Hydrolysis Activity Assay in Isolated Mitochondria
This spectrophotometric assay measures the ATP hydrolysis (ATPase) activity of ATP synthase.
Materials:
-
Isolated mitochondria
-
Reaction Buffer: 250 mM sucrose, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 10 mM Tris-HCl (pH 7.4)
-
ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate (B86563) dehydrogenase
-
Spectrophotometer capable of reading absorbance at 340 nm
-
ATP synthase inhibitors
Procedure:
-
Mitochondria Preparation:
-
Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
-
Assay Execution:
-
Add a known amount of isolated mitochondria to the reaction mixture in a cuvette.
-
Add the desired concentration of the ATP synthase inhibitor and incubate for a specified time.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[6]
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the change in absorbance over time.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
In-Gel ATP Hydrolysis Activity Assay
This method allows for the visualization of ATP synthase activity directly in a native polyacrylamide gel.
Materials:
-
Isolated mitochondrial protein complexes
-
Native polyacrylamide gel electrophoresis (PAGE) system
-
Incubation Buffer: 35 mM Tris-HCl, 270 mM glycine, 14 mM MgSO4, pH 8.3
-
ATP
-
Lead nitrate (B79036) (Pb(NO3)2)
Procedure:
-
Native PAGE:
-
Separate the isolated mitochondrial protein complexes on a native polyacrylamide gel.
-
-
Gel Incubation:
-
After electrophoresis, incubate the gel in the incubation buffer containing ATP and lead nitrate.[7]
-
The hydrolysis of ATP by ATP synthase releases inorganic phosphate, which precipitates with lead as lead phosphate.
-
-
Visualization:
-
The ATP synthase activity will appear as a white precipitate band in the gel.[7]
-
-
Cross-Reactivity Assessment:
-
To assess cross-reactivity, pre-incubate gel slices with one inhibitor (e.g., this compound) before adding a second inhibitor and performing the activity stain. A lack of additional inhibition by the second compound would suggest they share a binding site.
-
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is not yet available, its structural similarity to Oligomycin A provides a strong basis for predicting its inhibitory profile. Both are expected to bind to the c-ring of the Fo subunit of ATP synthase, suggesting a high degree of cross-reactivity with other Fo-targeting inhibitors like Venturicidin. In contrast, it would not be expected to directly compete with F1-targeting inhibitors such as Aurovertin B. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the cross-reactivity of this compound and other novel ATP synthase inhibitors, thereby contributing valuable data to the field of cellular bioenergetics and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. journals.asm.org [journals.asm.org]
- 4. tabaslab.com [tabaslab.com]
- 5. content.protocols.io [content.protocols.io]
- 6. Mitochondrial ATP synthase: architecture, function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive detection of ATPase activity in native gels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 21-Hydroxyoligomycin A and Nemadectin Bioactivity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the bioactivities of 21-Hydroxyoligomycin A and nemadectin (B27624), two structurally related natural products. While this compound has emerged as a potential anti-cancer agent, nemadectin is a well-established broad-spectrum anthelmintic. This document, intended for researchers, scientists, and drug development professionals, summarizes their distinct biological effects, mechanisms of action, and available quantitative data, supported by detailed experimental methodologies and visual pathway diagrams.
Executive Summary
This compound and nemadectin, despite their shared origin as co-metabolites, exhibit markedly different primary bioactivities. This compound demonstrates potent inhibition of K-Ras plasma membrane localization, a critical pathway in many cancers, and shows cytotoxicity against human cancer cell lines.[1][2][3] In contrast, its nematicidal activity is reported to be weak.[1] Nemadectin is a highly effective anthelmintic agent, particularly against gastrointestinal nematodes in veterinary applications.[4][5] Its mechanism of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[6][7][8] This guide presents a side-by-side comparison to aid researchers in understanding the distinct therapeutic potentials of these two compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and nemadectin. It is important to note that a direct comparison is challenging due to the different assays and target organisms used to evaluate each compound.
Table 1: Comparative Bioactivity of this compound and Nemadectin
| Feature | This compound | Nemadectin |
| Primary Bioactivity | Anticancer | Anthelmintic (Nematicidal) |
| Mechanism of Action | Inhibition of K-Ras plasma membrane localization.[1][2][3] | Potentiation of glutamate-gated chloride channels in invertebrates.[6][7][8] |
| Target Organisms | Human cancer cells | Parasitic nematodes (e.g., Haemonchus contortus, canine gastrointestinal helminths).[4][5] |
Table 2: Quantitative Bioactivity Data
| Compound | Assay | Target | Result |
| This compound | K-Ras Plasma Membrane Localization Inhibition | Oncogenic Mutant K-Ras | IC50 = 4.82 nM[1] |
| In vitro Cytotoxicity | Human Colon Cancer SW620 cells | IC50 = 14.4 µM[1] | |
| In vitro Cytotoxicity | Human Colorectal Carcinoma cells | IC50 > 3 µM[1][3] | |
| Nematicidal Activity | - | Reported as "weak"[1] | |
| Nemadectin | In vivo Efficacy | Canine Gastrointestinal Helminths (Toxocara canis, Ancylostoma caninum, etc.) | 100% elimination at 0.2-0.4 mg/kg oral dose.[4] |
| In vivo Efficacy | Ivermectin-resistant Haemonchus contortus in sheep | 99% reduction in egg counts and adult worms at 0.2 mg/kg oral dose.[5] | |
| In vitro Efficacy (proxy data with Ivermectin) | Haemonchus contortus Larval Development Assay | LC50 = 1.1 - 17.0 ng/mL[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cell lines.
a. Cell Culture:
-
Human cancer cell lines (e.g., SW620) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control).
-
Plates are incubated for 48-72 hours.
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[10]
-
The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
The absorbance is measured at 570 nm using a microplate reader.
c. Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Larval Development Assay (LDA)
This assay is used to determine the efficacy of anthelmintic compounds against the developmental stages of nematodes.
a. Egg and Larvae Preparation:
-
Nematode eggs (e.g., Haemonchus contortus) are recovered from the feces of infected animals.
-
The eggs are sterilized and suspended in a nutrient medium containing antibiotics to prevent bacterial growth.
b. Assay Procedure:
-
Approximately 100-120 eggs are added to each well of a 96-well plate.[9]
-
The eggs are incubated at 27°C for 24 hours to allow them to hatch into first-stage larvae (L1).
-
Serial dilutions of nemadectin are then added to the wells.
-
The plates are incubated for an additional 5-6 days to allow for the development of L1 larvae to the third-stage (L3) in the control wells.[12][13][14]
-
The development is halted by adding a fixative (e.g., iodine solution).
c. Data Analysis:
-
The number of L1, L2, and L3 larvae in each well is counted under an inverted microscope.
-
The percentage of inhibition of larval development is calculated relative to the control group.
-
The IC50 or LC50 value (the concentration that inhibits 50% of larval development) is determined from the dose-response curve.[12]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: K-Ras Signaling Pathway and Inhibition by this compound.
Caption: Mechanism of Action of Nemadectin on Nematode Ion Channels.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Bioactivity Assessment.
References
- 1. toku-e.com [toku-e.com]
- 2. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycins as inhibitors of K-Ras plasma membrane localisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficacy of nemadectin, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics [ouci.dntb.gov.ua]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 13. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 14. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
Unveiling the Potency of 21-Hydroxyoligomycin A and its Analogs in Targeting Oncogenic K-Ras
A comparative guide for researchers and drug development professionals on the structure-activity relationship of 21-Hydroxyoligomycin A and its analogs, focusing on their ability to inhibit K-Ras plasma membrane localization and their cytotoxic effects against cancer cells.
This guide provides a comprehensive comparison of this compound and its related natural products, offering insights into their structure-activity relationships (SAR). By presenting key experimental data in a clear, comparative format, alongside detailed experimental protocols and visual diagrams of the underlying biological pathways, this document aims to facilitate further research and development in the pursuit of novel cancer therapeutics targeting the K-Ras oncogene.
Comparative Biological Activity
The primary mechanism of action for this compound and its analogs in an anticancer context is the inhibition of K-Ras localization to the plasma membrane, a critical step for its oncogenic signaling.[1][2][3] The following table summarizes the inhibitory potency (IC50) of these compounds against K-Ras plasma membrane localization and their general cytotoxicity against human colorectal carcinoma cells.
| Compound | Structural Modification from this compound | Inhibition of K-Ras Plasma Membrane Localization (IC50, nM)[1][2][3] | Cytotoxicity against Human Colorectal Carcinoma Cells (IC50, µM)[1][2][3] |
| This compound | - | 4.82 | > 3 |
| Oligomycin (B223565) A | Lacks the hydroxyl group at the C21 position. | ~1.5 - 14 | > 3 |
| Oligomycin B | Lacks the C21 hydroxyl and has a ketone at C28 instead of a hydroxyl group. | ~1.5 - 14 | > 3 |
| Oligomycin C | Lacks the C21 hydroxyl and the C12 hydroxyl group. | ~1.5 - 14 | > 3 |
| Oligomycin D (Rutamycin) | Lacks the C21 hydroxyl and the C26 ethyl group is replaced by a methyl group. | ~1.5 - 14 | > 3 |
| Oligomycin E | Lacks the C21 hydroxyl and has an additional hydroxyl group at C44. | ~1.5 - 14 | > 3 |
| 21-Hydroxyoligomycin C | Lacks the C12 hydroxyl group. | ~1.5 - 14 | > 3 |
| 40-Hydroxyoligomycin B | Lacks the C21 hydroxyl, has a ketone at C28, and an additional hydroxyl at C40. | ~1.5 - 14 | > 3 |
Key Observations from the Data:
-
The oligomycin family of compounds are potent inhibitors of K-Ras plasma membrane localization, with IC50 values in the low nanomolar range.[1][2][3]
-
This compound demonstrates a specific and potent activity in preventing K-Ras from reaching the plasma membrane.[4]
-
The presence or absence of the hydroxyl group at the C21 position, as well as modifications at other positions such as C12, C28, and C40, influence the inhibitory activity, although the provided data for many analogs is presented as a range.
-
Importantly, these compounds exhibit this potent K-Ras localization inhibition at concentrations significantly lower than their general cytotoxic concentrations in human colorectal carcinoma cells, suggesting a potential therapeutic window.[1][2][3]
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
High-Content Screening for K-Ras Plasma Membrane Localization
This protocol is a representative method for a high-content, cell-based assay to quantify the localization of K-Ras, adapted from established methodologies.
1. Cell Culture and Seeding:
-
Human colorectal carcinoma cells (e.g., SW620) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well, black-walled, clear-bottom imaging plates at a density that ensures they reach 50-70% confluency at the time of the assay.
2. Compound Treatment:
-
A dilution series of the test compounds (this compound and its analogs) is prepared in the cell culture medium.
-
The existing medium is removed from the cells, and the medium containing the test compounds is added. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a predetermined period (e.g., 24 hours) to allow the compounds to exert their effects.
3. Immunofluorescence Staining:
-
After incubation, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Non-specific binding is blocked by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
The cells are incubated with a primary antibody specific for K-Ras overnight at 4°C.
-
The next day, the cells are washed with PBS and incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
4. Image Acquisition and Analysis:
-
The plates are imaged using a high-content imaging system.
-
An automated image analysis software is used to identify individual cells (based on the nuclear stain) and quantify the fluorescence intensity of K-Ras at the plasma membrane versus the cytoplasm.
-
The ratio of plasma membrane to cytoplasmic fluorescence is calculated for each cell. A decrease in this ratio indicates inhibition of K-Ras plasma membrane localization.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compounds as described above.
2. MTT Reagent Addition:
-
After the treatment period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C.
3. Formazan (B1609692) Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
4. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
IC50 values are determined from the dose-response curves.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound and its analogs.
References
Validating K-Ras Localization Inhibition: A Comparison of 21-Hydroxyoligomycin A and Alternative Strategies using Fluorescence Microscopy
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 21-Hydroxyoligomycin A's performance in inhibiting the crucial plasma membrane localization of oncogenic K-Ras, a key driver in many cancers. The data presented is supported by fluorescence microscopy-based experimental evidence and is compared with an alternative K-Ras localization inhibitor, Deltarasin. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings.
Introduction to K-Ras and the Importance of Plasma Membrane Localization
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and differentiation.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung carcinomas. For oncogenic K-Ras to exert its function, it must be localized to the inner leaflet of the plasma membrane.[2] This localization is critical for its interaction with downstream effector proteins, such as RAF, which initiates the mitogen-activated protein kinase (MAPK) signaling cascade (Figure 1).[3] Therefore, inhibiting the plasma membrane localization of K-Ras presents a promising therapeutic strategy for cancers driven by oncogenic K-Ras.[2]
K-Ras Signaling Pathway
Caption: A simplified diagram of the K-Ras signaling pathway, initiated by growth factor binding and leading to cell proliferation.
Experimental Validation of K-Ras Localization Inhibition
The primary method for validating the inhibition of K-Ras plasma membrane localization is fluorescence microscopy. This technique allows for the direct visualization and quantification of K-Ras distribution within the cell. A common approach involves the use of fluorescently tagged K-Ras (e.g., mGFP-K-Ras) and a marker for the plasma membrane or endomembranes. The degree of co-localization between K-Ras and these markers is then quantified to determine the extent of its mislocalization from the plasma membrane upon treatment with an inhibitor.
Caption: A flowchart outlining the key steps in a fluorescence microscopy-based assay to validate K-Ras localization inhibitors.
Comparative Performance of K-Ras Localization Inhibitors
The following table summarizes the quantitative data on the performance of this compound and a representative alternative inhibitor, Deltarasin. The data for this compound is derived from a high-content screening assay using fluorescence microscopy and co-localization analysis.[2] The data for Deltarasin is based on its inhibition of K-Ras-dependent cell proliferation, which is a downstream consequence of its effect on K-Ras localization.[4]
| Inhibitor | Target | Assay Type | Cell Line | IC50 (Concentration for 50% Inhibition) | Emax (Maximum Effect) | Reference |
| This compound | K-Ras Plasma Membrane Localization | Fluorescence Microscopy (K-Ras Mislocalization) | MDCK | ~1.5–14 nM | 0.67–0.75 | [2] |
| Deltarasin | PDEδ (K-Ras Trafficking) | Cell Proliferation Assay | Panc-1 (KRAS G12D) | ~2.5 µM | Not Reported | [4] |
Detailed Experimental Protocols
Protocol 1: High-Content Imaging of K-Ras Localization Inhibition
This protocol is adapted from the methodology used to validate the effect of oligomycins on K-Ras localization.[2]
1. Cell Culture and Transfection:
- Plate Madin-Darby Canine Kidney (MDCK) cells on glass-bottom plates suitable for high-content imaging.
- Co-transfect the cells with plasmids encoding for mGFP-K-RasG12V (green fluorescent protein-tagged oncogenic K-Ras) and mCherry-CAAX (a red fluorescent protein-tagged marker for endomembranes).
- Allow the cells to grow for 24-48 hours to ensure adequate protein expression.
2. Inhibitor Treatment:
- Prepare a serial dilution of this compound or other test compounds in the appropriate cell culture medium.
- Replace the existing medium with the medium containing the inhibitors or a vehicle control (e.g., DMSO).
- Incubate the cells for a predetermined period (e.g., 48 hours).
3. Cell Fixation and Staining:
- Gently wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if additional intracellular antibody staining is required.
- (Optional) Counterstain the nuclei with DAPI.
4. Fluorescence Microscopy:
- Acquire images using a high-content confocal fluorescence microscope.
- Capture images in the green (mGFP-K-Ras), red (mCherry-CAAX), and blue (DAPI, if used) channels.
5. Quantitative Image Analysis:
- Use image analysis software (e.g., ImageJ with appropriate plugins or specialized high-content screening software) to quantify the co-localization between the mGFP-K-Ras and mCherry-CAAX signals.
- Calculate Manders' co-localization coefficients (M1 and M2) to determine the fraction of K-Ras signal that overlaps with the endomembrane marker. An increase in the Manders' coefficient indicates a shift of K-Ras from the plasma membrane to the endomembranes.
- Plot the Manders' coefficient values against the inhibitor concentrations to generate a dose-response curve and calculate the IC50 and Emax values for K-Ras mislocalization.
Protocol 2: Immunofluorescence Staining for Endogenous K-Ras
This protocol can be used to visualize the localization of endogenous K-Ras.[5]
1. Cell Preparation:
- Grow cancer cells on sterile glass coverslips in a petri dish.
- Treat the cells with the desired inhibitor and concentration for the specified time.
2. Fixation and Permeabilization:
- Wash the cells with PBS.
- Fix with 4% PFA in PBS for 15 minutes.
- Wash three times with PBS.
- Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
- Wash three times with PBS.
- Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 30 minutes.
- Incubate with a primary antibody against K-Ras diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBST.
- Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
4. Mounting and Imaging:
- Wash three times with PBST.
- Counterstain with DAPI for 5 minutes.
- Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Image the cells using a confocal fluorescence microscope.
Conclusion
Fluorescence microscopy is an indispensable tool for validating the efficacy of inhibitors targeting K-Ras plasma membrane localization. The data presented here demonstrates that this compound is a highly potent inhibitor of K-Ras localization, with an IC50 in the low nanomolar range.[2] In comparison, while Deltarasin also effectively inhibits K-Ras signaling, its indirect mechanism of action by targeting PDEδ results in a higher IC50 for downstream effects like cell proliferation.[4] The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further explore novel inhibitors of this critical oncogenic pathway.
References
- 1. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of K-Ras plasma membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new ferrocene derivative blocks K-Ras localization and function by oxidative modification at His95 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Differential effects of 21-Hydroxyoligomycin A on various cancer cell lines
For Immediate Release
A comprehensive analysis of existing research reveals the nuanced anti-cancer properties of 21-Hydroxyoligomycin A, a rare macrolide of the oligomycin (B223565) class. This guide synthesizes available data on its cytotoxic effects across various cancer cell lines, details its primary mechanism of action, and provides a comparative overview with other anti-cancer agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Abstract
This compound has emerged as a promising candidate in cancer research due to its potent and selective activity. Its primary mechanism of action involves the inhibition of K-Ras plasma membrane localization, a critical step for the function of this key oncogenic driver.[1] While exhibiting significant cytotoxicity against certain cancer cell lines, it demonstrates a more selective action against mammalian tumor cells compared to its analogue, Oligomycin A, with reduced antifungal and nematocidal activity. This guide provides a detailed comparison of its efficacy, outlines the experimental methodologies for assessing its activity, and illustrates its impact on cellular signaling pathways.
Comparative Efficacy of this compound
Quantitative data on the cytotoxic effects of this compound is primarily available for colon cancer. The half-maximal inhibitory concentration (IC50) values highlight its anti-proliferative capabilities.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW620 | Human Colon Cancer | 14.4 | [1] |
| Colorectal Carcinoma Cells | Colorectal Cancer | > 3 | [1] |
In addition to its direct cytotoxic effects, this compound has been identified as an inhibitor of the P-glycoprotein (P-gp) efflux pump, which is a significant contributor to multidrug resistance in cancer.[1]
Mechanism of Action: Inhibition of K-Ras Localization
The primary anti-cancer activity of this compound stems from its ability to prevent the localization of the K-Ras protein to the plasma membrane.[1] K-Ras, a frequently mutated oncogene in many cancers, must be anchored to the cell membrane to activate downstream signaling pathways that drive cell proliferation and survival. By disrupting this localization, this compound effectively inhibits these oncogenic signals. The IC50 for K-Ras plasma membrane localization inhibition by this compound is approximately 4.82 nM, with other oligomycins showing a similar potent range of ~1.5-14 nM.[1]
Signaling Pathway Perturbation
Inhibition of K-Ras localization by this compound is anticipated to disrupt key downstream signaling cascades, primarily the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are central to cell growth, proliferation, and survival.
References
Assessing the Selectivity of 21-Hydroxyoligomycin A for Mammalian Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 21-Hydroxyoligomycin A and its structural analog, Oligomycin (B223565) A, focusing on their selectivity for mammalian tumor cells. The information presented is based on available experimental data to aid in the evaluation of their potential as anti-cancer agents.
Introduction
Oligomycins are a class of macrolides produced by Streptomyces species with potent biological activities. While Oligomycin A is a well-characterized inhibitor of mitochondrial ATP synthase, its analog, this compound, has emerged as a putative anti-cancer agent with a distinct primary mechanism of action. This guide compares these two compounds based on their cytotoxicity, mechanism of action, and selectivity for tumor cells over non-tumor cells.
Comparative Data on Cytotoxicity and Activity
The following tables summarize the available quantitative data for this compound and Oligomycin A. It is important to note that a direct comparison is challenging due to the limited availability of data for this compound in non-tumor cell lines and the lack of studies comparing both compounds under identical experimental conditions.
| Compound | Cell Line | Cell Type | IC50 / GI50 | Citation |
| This compound | SW620 | Human Colon Carcinoma | 14.4 µM | [1] |
| Colorectal Carcinoma Cells | Human | > 3 µM | [2][3] | |
| Oligomycin A | NCI-60 Cell Line Panel | Human Tumor Cell Lines | 10 nM (average GI50) | |
| MCF7 | Human Breast Cancer | ~100 nM | [4] | |
| MDA-MB-231 | Human Breast Cancer | ~5-10 µM | [4] | |
| K562 | Human Leukemia | High Cytotoxicity (exact IC50 not specified) | [5] | |
| HCT116 | Human Colon Carcinoma | High Cytotoxicity (exact IC50 not specified) | [5] | |
| Non-malignant skin fibroblasts | Human | Less sensitive than K562 and HCT116 cells | [5] |
Table 1: Cytotoxicity of this compound and Oligomycin A in Mammalian Cell Lines. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate the concentration of the compound required to inhibit 50% of cell viability or growth, respectively.
| Compound | Target/Activity | IC50 | Citation |
| This compound | K-Ras Plasma Membrane Localization Inhibition | ~1.5–14 nM | [2][3] |
| Oligomycin A | K-Ras Plasma Membrane Localization Inhibition | ~1.5–14 nM | [2][3] |
| Oligomycin A | Mitochondrial F0F1-ATPase Inhibition | - |
Table 2: Inhibitory Activity of this compound and Oligomycin A on Molecular Targets.
Mechanism of Action and Signaling Pathways
This compound: Targeting K-Ras Localization
The primary mechanism of action identified for this compound is the inhibition of K-Ras localization to the plasma membrane.[1][2][3] This is a critical step for the function of oncogenic K-Ras, which is frequently mutated in various cancers. By preventing its localization, this compound disrupts downstream signaling pathways that promote cell proliferation, survival, and differentiation.
Figure 1: Proposed mechanism of this compound.
Oligomycin A: Inhibition of Mitochondrial Respiration
Oligomycin A is a well-established inhibitor of the F0 subunit of mitochondrial ATP synthase. This inhibition blocks oxidative phosphorylation, leading to a decrease in cellular ATP levels. This disruption of cellular bioenergetics can induce apoptosis. However, the effect of Oligomycin A on apoptosis is complex, with some studies reporting a suppression of apoptosis under certain conditions.
References
- 1. toku-e.com [toku-e.com]
- 2. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: In Vivo Validation of Oligomycin A as a Therapeutic Candidate
Disclaimer: The compound "21-Hydroxyoligomycin A" is not found in publicly available scientific literature. This guide will use Oligomycin A as a representative compound to demonstrate the principles of in vivo validation and comparison for a novel therapeutic candidate. Oligomycin A is a well-characterized inhibitor of mitochondrial ATP synthase, and its known biological activities provide a basis for illustrating the required experimental comparisons and data presentation.
This guide provides a comparative analysis of Oligomycin A's in vivo performance against alternative therapeutic strategies, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals evaluating mitochondrial inhibitors as potential therapeutics.
Executive Summary
Oligomycin A is a potent inhibitor of the F0 subunit of mitochondrial ATP synthase, effectively halting ATP production through oxidative phosphorylation[1][2][3]. This mechanism suggests potential therapeutic applications in diseases characterized by metabolic dysregulation, such as cancer and certain inflammatory conditions. However, its clinical use is hampered by significant toxicity[1]. This guide compares the in vivo effects of Oligomycin A with other metabolic inhibitors and standard-of-care agents, focusing on efficacy and toxicity in relevant disease models.
Mechanism of Action
Oligomycin A blocks the proton channel of ATP synthase, which is essential for the oxidative phosphorylation of ADP to ATP[1]. This inhibition leads to a rapid decrease in mitochondrial respiration and a metabolic shift toward glycolysis[2]. The downstream effects include reduced cellular ATP levels, an increase in reactive oxygen species (ROS), and potentially, the induction of autophagy and apoptosis[2][4].
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]
- 4. Oligomycin A and the IPLB-LdFB insect cell line: actin and mitochondrial responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 21-Hydroxyoligomycin A in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 21-Hydroxyoligomycin A, a compound that, while not classified as hazardous by all suppliers, warrants careful management due to potential irritant properties.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to consult your institution's specific safety guidelines and waste management protocols. The following are general recommendations for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, and collect it into a designated, labeled container for hazardous waste disposal.
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Sigma-Aldrich[1] |
| GHS Pictograms | GHS07 (Exclamation mark) | Sigma-Aldrich[1] |
| NFPA Ratings | Health: 0Fire: 0Reactivity: 0 | Cayman Chemical |
| HMIS-Ratings | Health: 0Fire: 0Reactivity: 0 | Cayman Chemical |
| Disposal Recommendation | Treat as chemical waste. Do not dispose of in regular trash or down the drain. | General Laboratory Guidelines[2][3] |
| Container for Disposal | A clearly labeled, sealed, and chemically compatible container. | General Laboratory Guidelines[3][4] |
Step-by-Step Disposal Procedure
Given the conflicting safety information, this compound should be disposed of as a chemical waste stream. This ensures the highest level of safety and environmental protection.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from non-hazardous waste.[5]
-
Containerization:
-
Place solid waste directly into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a compatible, sealable container. Do not overfill the container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4][6] This area should be away from general lab traffic and have secondary containment to prevent the spread of any potential leaks.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for scheduling a pickup.
Important Note: Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[2] Even for substances not officially classified as hazardous, this practice is discouraged to prevent environmental contamination and unexpected chemical reactions in the waste system.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 21-Hydroxyoligomycin A
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent, biologically active compounds. This guide provides immediate, essential information for the safe operational use and disposal of 21-Hydroxyoligomycin A, a known inhibitor of mitochondrial ATP synthase.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound indicates no formal hazard classification under the Globally Harmonized System (GHS), its cytotoxic potential, demonstrated against various cancer cell lines, necessitates cautious handling protocols.[4]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the cytotoxic nature of compounds in the oligomycin (B223565) class, a conservative approach to PPE is strongly recommended, aligning with general best practices for handling potentially hazardous substances.[5][6][7][8]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves tested for chemotherapy drug handling (e.g., compliant with ASTM D6978-05).[9] | To prevent dermal absorption, as skin contact is a primary route of exposure to cytotoxic agents.[7][9] |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][7] | To protect against accidental splashes of solutions containing the compound. |
| Body Protection | Disposable gown with long sleeves and closed front.[5][7] | To shield skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 or N100 respirator should be used when handling the powdered form or if there is a risk of aerosol generation.[5][8] | To prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Location: All handling of this compound, especially the initial weighing and reconstitution of the lyophilized powder, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]
-
Reconstitution: The compound is soluble in ethanol (B145695) and DMSO.[1][4] For a 5 mM stock solution, reconstitute 5 mg in 1.26 ml of DMSO.[2]
-
Solution Stability: Prepare solutions on the day of use if possible. If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]
2. Experimental Use:
-
Always wear the recommended PPE when handling solutions of this compound.
-
Use designated and clearly labeled equipment for all work with this compound.
-
Avoid creating aerosols. Use careful pipetting techniques.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent, such as a detergent solution.[7]
Disposal Plan
All waste contaminated with this compound, including gloves, gowns, pipette tips, and excess solutions, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers designated for cytotoxic or chemical waste.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not discharge to drains or mix with general laboratory waste.[10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Spills: In case of a spill, secure the area and alert others.[7] Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.[7] Collect the contaminated material into a sealed container for hazardous waste disposal.[7] Decontaminate the spill area thoroughly.[7]
Caption: Workflow for handling this compound.
References
- 1. Oligomycin A | Mitochondrial inhibitor | Hello Bio [hellobio.com]
- 2. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 3. agscientific.com [agscientific.com]
- 4. toku-e.com [toku-e.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. england.nhs.uk [england.nhs.uk]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
